Product packaging for Ro 363 hydrochloride(Cat. No.:)

Ro 363 hydrochloride

Cat. No.: B10824536
M. Wt: 399.9 g/mol
InChI Key: OGVPZFCVECYADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ro 363 hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO6 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26ClNO6 B10824536 Ro 363 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26ClNO6

Molecular Weight

399.9 g/mol

IUPAC Name

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C19H25NO6.ClH/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15;/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3;1H

InChI Key

OGVPZFCVECYADQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC.Cl

Origin of Product

United States

Foundational & Exploratory

Ro 363 Hydrochloride: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, recognized for its significant inotropic and chronotropic effects on the cardiovascular system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects primarily through the selective activation of β1-adrenergic receptors, which are predominantly located in the heart. As a potent agonist, Ro 363 mimics the action of endogenous catecholamines like norepinephrine and epinephrine at these receptors, leading to a cascade of intracellular events that culminate in increased myocardial contractility and heart rate.[1][2][3]

The selectivity of Ro 363 for β1-receptors over β2-receptors is a key feature of its pharmacological profile. In vitro studies have demonstrated that Ro 363 is significantly less active at β2-receptors, which are primarily found in smooth muscle tissues such as those in the bronchi and blood vessels.[2][3] This selectivity minimizes off-target effects like vasodilation and bronchodilation, which are associated with non-selective beta-agonists.

Signaling Pathway

The activation of the β1-adrenergic receptor by this compound initiates a well-defined signaling cascade within cardiac myocytes. This pathway is primarily mediated by the stimulatory G protein (Gs), adenylyl cyclase, cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro363 Ro 363 HCl beta1AR β1-Adrenergic Receptor Ro363->beta1AR Binds to Gs Gs Protein (αβγ) beta1AR->Gs Activates AC Adenylyl Cyclase G_alpha Gαs-GTP Gs->G_alpha G_beta_gamma Gβγ Gs->G_beta_gamma G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins (e.g., L-type Ca2+ channels, Phospholamban) PKA_active->Phosphorylation Catalyzes Response Increased Inotropy & Chronotropy Phosphorylation->Response

Caption: β1-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro preparations. The following tables summarize the key pharmacological parameters from the foundational study by Iakovidis et al. (1980).

Table 1: Potency of Ro 363 and (-)-Isoprenaline in Tissues with Predominant β1-Adrenoceptors
Tissue PreparationAgonistpD2 (-log EC50 M)
Guinea-pig Atria (Rate)Ro 3637.73 ± 0.08
(-)-Isoprenaline8.04 ± 0.07
Guinea-pig Atria (Force)Ro 3637.62 ± 0.10
(-)-Isoprenaline7.95 ± 0.09
Rabbit Ventricular StripsRo 3637.45 ± 0.12
(-)-Isoprenaline7.78 ± 0.11
Rat Ventricular StripsRo 3637.10 ± 0.09
(-)-Isoprenaline7.38 ± 0.08
Guinea-pig IleumRo 3637.25 ± 0.11
(-)-Isoprenaline7.55 ± 0.10

Data extracted from Iakovidis D, et al. Br J Pharmacol. 1980 Apr;68(4):677-85.

Table 2: Potency of Ro 363 and (-)-Isoprenaline in Tissues with Predominant β2-Adrenoceptors
Tissue PreparationAgonistpD2 (-log EC50 M)
Guinea-pig UterusRo 3635.30 ± 0.15
(-)-Isoprenaline7.80 ± 0.12
Guinea-pig Lung StripRo 3635.00 ± 0.20
(-)-Isoprenaline7.50 ± 0.18

Data extracted from Iakovidis D, et al. Br J Pharmacol. 1980 Apr;68(4):677-85.

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the mechanism of action of this compound.

Isolated Tissue Bath Experiments (Iakovidis et al., 1980)

These experiments were crucial in determining the potency and selectivity of Ro 363.

experimental_workflow_isolated_tissue cluster_prep Tissue Preparation cluster_exp Experimental Procedure Animal Euthanized Animal (Guinea-pig, Rabbit, Rat) Dissection Tissue Dissection (Atria, Ventricle, Ileum, Uterus, Lung) Animal->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration in Krebs-Henseleit Solution (37°C, gassed with 95% O2, 5% CO2) Mounting->Equilibration Drug_Addition Cumulative Addition of Ro 363 or Isoprenaline Equilibration->Drug_Addition Measurement Measurement of Response (e.g., Heart Rate, Contractile Force, Relaxation) Drug_Addition->Measurement Data_Analysis Data Analysis (pD2 calculation) Measurement->Data_Analysis

References

In-Depth Technical Guide: Cardiovascular Effects of Ro 363 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist. This technical guide provides a comprehensive overview of its cardiovascular effects, drawing from available preclinical data. The primary mechanism of action of Ro 363 is the stimulation of β1-adrenergic receptors, which are predominantly located in cardiac tissue. This agonistic activity leads to positive inotropic and chronotropic effects, resulting in increased myocardial contractility and heart rate. In vivo studies have demonstrated that Ro 363 can cause a reduction in diastolic blood pressure. While it is a powerful cardiac stimulant, high concentrations have been associated with arrhythmogenic potential in isolated heart preparations. This document summarizes the quantitative data on its cardiovascular effects, details the experimental protocols used in key studies, and provides visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: β1-Adrenergic Receptor Agonism

This compound exerts its cardiovascular effects by selectively binding to and activating β1-adrenergic receptors, which are G-protein coupled receptors. The binding of Ro 363 to these receptors initiates a downstream signaling cascade, primarily through the Gs alpha subunit.

Signaling Pathway

The activation of the β1-adrenergic receptor by an agonist like Ro 363 triggers the following sequence of events within cardiomyocytes:

  • G-Protein Activation: The receptor, upon agonist binding, facilitates the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins, leading to the observed physiological effects. These include:

    • L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, contributing to increased myocardial contractility.

    • Phospholamban: Phosphorylation of this protein, which regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leads to enhanced calcium reuptake into the sarcoplasmic reticulum, promoting faster relaxation and increasing the calcium available for subsequent contractions.

    • Troponin I: Phosphorylation of this component of the contractile machinery modulates the sensitivity of the myofilaments to calcium.

Beta1_Adrenergic_Signaling_Pathway Ro363 This compound Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR Binds to G_Protein Gs Protein (αβγ) Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channel L-type Ca²⁺ Channel PKA->Calcium_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates TroponinI Troponin I PKA->TroponinI Phosphorylates Heart_Rate ↑ Heart Rate PKA->Heart_Rate Leads to Ca_Influx ↑ Ca²⁺ Influx Calcium_Channel->Ca_Influx SR_Ca_Uptake ↑ SR Ca²⁺ Uptake Phospholamban->SR_Ca_Uptake Myofilament_Sensitivity Modulation of Myofilament Sensitivity TroponinI->Myofilament_Sensitivity Contractility ↑ Myocardial Contractility Ca_Influx->Contractility SR_Ca_Uptake->Contractility Myofilament_Sensitivity->Contractility

Quantitative Data on Cardiovascular Effects

The following tables summarize the available quantitative data on the cardiovascular effects of this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of Ro 363
PreparationParameterRo 363IsoprenalineSelectivity (β1 vs β2)Reference
Guinea-pig left atria (β1)pD2~7.8~7.8Ro 363 is approximately 400 times more selective for β1 receptors.[1][1]
Guinea-pig uterus (β2)pD2~5.3~7.9[1]
Guinea-pig atriaInotropic effectApprox. half as potent as isoprenaline--[2]
Guinea-pig ileum-Approx. half as potent as isoprenaline--[2]
Rabbit ventricular strips-Approx. half as potent as isoprenaline--
Rat ventricular strips-Approx. half as potent as isoprenaline--
Guinea-pig ventricular strips-Approx. half as potent as isoprenaline--
Guinea-pig uterus (β2)Relaxant effect100 to 350 times less active than isoprenaline--
Guinea-pig lung strip (β2)Relaxant effect100 to 350 times less active than isoprenaline--
Guinea-pig trachea-Approx. half as potent as isoprenaline--

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: In Vivo Cardiovascular Effects of Ro 363 in Anesthetized Cats
ParameterRo 363IsoprenalineDobutamineEpinephrineConditionsReference
Arrhythmogenic Activity (cardiac sensitization with U-0882 or halothane)Essentially devoid of arrhythmogenic activityEssentially devoid of arrhythmogenic activityEssentially devoid of arrhythmogenic activity-Chloralose-anesthetized cats
Ventricular Arrhythmias (with subarrhythmic doses of ouabain)Elicited ventricular arrhythmiasElicited ventricular arrhythmiasElicited ventricular arrhythmias-Chloralose-anesthetized cats
Subauricular Escape Beats (during vagal nerve stimulation)IncreasedIncreasedIncreased-Chloralose-anesthetized cats

Experimental Protocols

This section details the methodologies employed in the key studies investigating the cardiovascular effects of this compound.

In Vitro Isolated Tissue Preparations
  • Objective: To determine the potency and selectivity of Ro 363 at β1 and β2-adrenoceptors.

  • Tissues:

    • β1-adrenoceptor preparations: Guinea-pig spontaneously beating right atria (for chronotropic effects) and electrically driven left atria (for inotropic effects), guinea-pig ileum, and ventricular strips from rabbit, rat, and guinea-pig.

    • β2-adrenoceptor preparations: Guinea-pig uterus and lung strips.

    • Mixed β-adrenoceptor population: Guinea-pig spontaneously contracted tracheal preparations.

  • Methodology:

    • Tissues were dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 5% CO2 in oxygen.

    • For atrial preparations, inotropic responses (force of contraction) and chronotropic responses (rate of contraction) were recorded.

    • For uterine, lung, and tracheal preparations, relaxant responses were measured.

    • Cumulative concentration-response curves were generated for Ro 363 and the non-selective β-agonist isoprenaline.

    • Potency was expressed as pD2 values, and selectivity was determined by comparing the potency at β1 and β2 receptor preparations.

  • Data Analysis: The potency of the agonists was compared to determine the relative activity of Ro 363.

In_Vitro_Protocol cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection (e.g., Guinea-pig atria, uterus) Organ_Bath Mounting in Organ Bath (Krebs-Henseleit, 37°C, 5% CO₂ in O₂) Tissue_Dissection->Organ_Bath Drug_Addition Cumulative Addition of Ro 363 or Isoprenaline Organ_Bath->Drug_Addition Response_Measurement Measurement of Response (Contraction/Relaxation) Drug_Addition->Response_Measurement CRC Generate Concentration- Response Curves Response_Measurement->CRC pD2 Calculate pD₂ Values CRC->pD2 Selectivity Determine β₁/β₂ Selectivity pD2->Selectivity

In Vivo Studies in Anesthetized Cats
  • Objective: To assess the arrhythmogenic potential of Ro 363 compared to other β-agonists.

  • Animal Model: Cats anesthetized with chloralose.

  • Methodology:

    • Cats were anesthetized, and catheters were inserted for drug administration and monitoring of cardiovascular parameters (e.g., ECG, heart rate).

    • Cardiac Sensitization Model: In one set of experiments, cardiac sensitization was induced using 3-dimethylamino-2-methyl-2-phenoxypropiophenone hydrochloride (U-0882) or halothane. Ro 363, isoprenaline, and dobutamine were then administered to assess their arrhythmogenic activity compared to epinephrine.

    • Ouabain-Induced Arrhythmia Model: In another set of experiments, subarrhythmic doses of ouabain were administered, followed by the β-agonists to determine if they elicited ventricular arrhythmias.

    • Vagal Stimulation Model: The effect of the agonists on the number of subauricular escape beats during vagal nerve stimulation was also evaluated.

  • Data Analysis: The incidence and severity of arrhythmias were compared between the different treatment groups.

In_Vivo_Protocol cluster_prep Animal Preparation cluster_models Arrhythmia Models cluster_drug Drug Administration cluster_analysis Data Collection & Analysis Anesthesia Anesthetize Cats (Chloralose) Instrumentation Surgical Instrumentation (Catheters, ECG) Anesthesia->Instrumentation Model1 Cardiac Sensitization (U-0882 or Halothane) Instrumentation->Model1 Model2 Ouabain Administration (Subarrhythmic dose) Instrumentation->Model2 Model3 Vagal Nerve Stimulation Instrumentation->Model3 Drug_Admin Administer Ro 363, Isoprenaline, or Dobutamine Model1->Drug_Admin Model2->Drug_Admin Model3->Drug_Admin Monitoring Monitor ECG and Heart Rate Drug_Admin->Monitoring Analysis Compare Incidence and Severity of Arrhythmias Monitoring->Analysis

Discussion and Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of β1-adrenoceptors. Its high selectivity makes it a more precise pharmacological probe compared to non-selective agonists like isoprenaline. The available data consistently demonstrate its potent stimulatory effects on the heart, leading to increased contractility and heart rate.

The in vivo findings in anesthetized cats suggest that while Ro 363 shares the arrhythmogenic potential of other β-agonists under conditions of myocardial sensitization (e.g., with ouabain), it appears to have a relatively safer profile in models of cardiac sensitization to arrhythmogenic agents like halothane.

For drug development professionals, the profile of Ro 363 highlights the therapeutic potential and challenges of selective β1-agonists. The positive inotropic effects could be beneficial in conditions of acute heart failure or cardiogenic shock. However, the potential for arrhythmogenesis, particularly at higher doses, remains a significant consideration that would require careful evaluation in any potential therapeutic application.

Further research is warranted to fully characterize the in vivo hemodynamic profile of Ro 363, including detailed dose-response studies on blood pressure, cardiac output, and systemic vascular resistance in various animal models. Such studies would provide a more complete understanding of its cardiovascular effects and its potential as a therapeutic agent.

References

The β1-Adrenoceptor Agonist Ro 363 Hydrochloride: A Technical Guide for Cardiac Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist that has proven to be a valuable pharmacological tool in cardiac research. Its ability to selectively stimulate β1-adrenergic receptors, which are predominantly expressed in the heart, allows for the targeted investigation of their role in regulating cardiac function. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its use in cardiac research, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of cardiology, pharmacology, and drug development.

Introduction

β1-adrenergic receptors (β1-ARs) are integral membrane proteins that play a crucial role in the sympathetic regulation of heart rate, contractility, and conduction velocity.[1] Dysregulation of β1-AR signaling is implicated in various cardiovascular pathologies, including heart failure and cardiac hypertrophy. Pharmacological agents that modulate β1-AR activity are therefore of significant interest for both basic research and therapeutic development.

This compound, also known as (-)-1-(3,4-Dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol hydrochloride, is a catecholamine derivative that exhibits high selectivity as an agonist for the β1-adrenoceptor.[2][3] This selectivity makes it a superior tool compared to non-selective β-agonists like isoprenaline for dissecting the specific physiological and pathophysiological roles of β1-ARs in the heart, minimizing the confounding effects of β2-adrenoceptor activation.[4] This guide will delve into the technical aspects of utilizing this compound in a cardiac research setting.

Mechanism of Action

This compound exerts its effects by binding to and activating β1-adrenergic receptors on the surface of cardiomyocytes. This binding initiates a cascade of intracellular signaling events that ultimately lead to an increase in cardiac contractility (positive inotropy) and heart rate (positive chronotropy).[2]

β1-Adrenergic Receptor Signaling Pathway

The activation of the β1-adrenoceptor by this compound triggers the following signaling cascade:

  • G-Protein Activation: The β1-AR is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein is activated, leading to the dissociation of its α-subunit (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA then phosphorylates several key proteins within the cardiomyocyte that are involved in excitation-contraction coupling.

The key downstream targets of PKA in the heart include:

  • L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to a greater influx of calcium ions (Ca2+) into the cell during an action potential.

  • Phospholamban (PLB): PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances the re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to a larger Ca2+ store for subsequent contractions and faster relaxation (lusitropy).

  • Ryanodine Receptors (RyR2): Phosphorylation of RyR2 increases their sensitivity to Ca2+, promoting a greater release of Ca2+ from the SR during systole (calcium-induced calcium release).

  • Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation.

  • Myosin Binding Protein C (MyBP-C): PKA-dependent phosphorylation of MyBP-C also modulates myofilament Ca2+ sensitivity and cross-bridge cycling kinetics.

The net result of these phosphorylation events is an increase in the intracellular calcium transient and enhanced myofilament responsiveness, leading to a more forceful and rapid contraction of the cardiomyocyte.

G_protein_signaling β1-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space cluster_targets PKA Targets cluster_effects Cellular Effects Ro363 Ro 363 b1AR β1-Adrenergic Receptor Ro363->b1AR Binds Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-type Ca2+ Channel PKA->LTCC Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates RyR2 Ryanodine Receptor 2 PKA->RyR2 Phosphorylates TnI Troponin I PKA->TnI Phosphorylates Ca_influx ↑ Ca2+ Influx LTCC->Ca_influx SR_Ca_uptake ↑ SR Ca2+ Uptake PLB->SR_Ca_uptake SR_Ca_release ↑ SR Ca2+ Release RyR2->SR_Ca_release Myofilament_sens ↓ Myofilament Ca2+ Sensitivity TnI->Myofilament_sens Contractility ↑ Contractility (Inotropy) Ca_influx->Contractility Relaxation ↑ Relaxation Rate (Lusitropy) SR_Ca_uptake->Relaxation SR_Ca_release->Contractility Myofilament_sens->Relaxation experimental_workflow Radioligand Binding Assay Workflow start Start tissue Cardiac Tissue Homogenization start->tissue centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 wash Wash Membrane Pellet centrifuge2->wash resuspend Resuspend and Determine Protein Concentration wash->resuspend assay_setup Set up Binding Assay (Total, Non-specific, Competition) resuspend->assay_setup incubation Incubate at 37°C assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

References

In-Depth Technical Guide: Inotropic Properties of Ro 363 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, demonstrating significant positive inotropic effects. As a cardiovascular modulator, it enhances myocardial contractility and reduces diastolic blood pressure.[1][2] This technical guide provides a comprehensive overview of the inotropic properties of Ro 363, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its pharmacological profile. The information presented is intended to support further research and development in the field of cardiovascular therapeutics.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

Ro 363 functions as a direct agonist at the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue.[3][4] Activation of these receptors initiates a well-defined signaling cascade that culminates in increased myocardial contractility.

Signaling Pathway

The binding of Ro 363 to the β1-adrenoceptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several key intracellular proteins involved in calcium handling and myofilament function, ultimately leading to an increase in the force of contraction (positive inotropy).

Ro363_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro363 Ro 363 Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR Binds to G_Protein Gs Protein (α, β, γ) Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (PLN) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (Troponin I) Inotropy Increased Inotropy (Contractility) Ca_Channels->Inotropy ↑ Ca²⁺ influx SR->Inotropy ↑ Ca²⁺ release & reuptake Myofilaments->Inotropy ↑ Ca²⁺ sensitivity

Caption: Signaling pathway of Ro 363 in cardiomyocytes.

Quantitative Inotropic and Pharmacological Data

The inotropic and receptor-binding properties of Ro 363 have been characterized in various in vitro models. The following tables summarize the key quantitative data from published studies.

Inotropic Potency in Cardiac Tissues
Tissue PreparationSpeciesParameterRo 363(-)-Isoprenaline (Comparator)Reference
Guinea-pig AtriaGuinea-pigpD27.88.1[4]
Rabbit Ventricular StripsRabbitpD27.57.8
Rat Ventricular StripsRatpD27.27.5
Guinea-pig Ventricular StripsGuinea-pigpD27.17.4
Human AtriaHumanpEC508.0 - 8.2-

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal effect.

Receptor Selectivity and Affinity
Receptor/TissueSpeciesParameterRo 363(-)-Isoprenaline (Comparator)Reference
β1 (Atria)Guinea-pigpKD7.86.4
β2 (Uterus)Guinea-pigpKD6.06.0
β1 (Human Atria)HumanpKi7.7 - 8.0-
β2 (Human Atria)HumanpKi5.8 - 6.1-

pKD is the negative logarithm of the equilibrium dissociation constant, indicating affinity. pKi is the negative logarithm of the inhibition constant.

Intrinsic Activity
Tissue PreparationSpeciesIntrinsic Activity (vs. Isoprenaline = 1)Reference
Guinea-pig Atria (β1)Guinea-pig0.8
Guinea-pig Uterus (β2)Guinea-pig0.25
Human AtriaHuman0.54 - 0.80

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the inotropic properties of Ro 363.

Isolated Tissue Preparation and Inotropic Effect Measurement

This protocol describes the general procedure for assessing the inotropic effects of Ro 363 on isolated cardiac muscle preparations.

Experimental_Workflow_Inotropy start Start: Euthanize Animal (e.g., Guinea Pig) dissect Dissect and Isolate Cardiac Tissue (e.g., Atria) start->dissect mount Mount Tissue in Organ Bath containing Krebs-Henseleit solution dissect->mount equilibrate Equilibrate Tissue under controlled tension and temperature (37°C) and aerate with 95% O₂ / 5% CO₂ mount->equilibrate transducer Connect to Isometric Transducer to record contractile force equilibrate->transducer baseline Record Baseline Contractile Activity transducer->baseline add_agonist Cumulative Addition of Ro 363 (or other agonists) baseline->add_agonist record_response Record Changes in Contractile Force add_agonist->record_response analyze Analyze Data: Construct Concentration-Response Curve and determine pD2/pEC50 record_response->analyze end End of Experiment analyze->end

Caption: Experimental workflow for in vitro inotropic studies.

Methodology:

  • Tissue Isolation: Animals (e.g., guinea pigs, rabbits, rats) are euthanized, and the heart is rapidly excised. The atria or ventricular strips are dissected in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ Bath Setup: The isolated tissue is mounted in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2.

  • Transducer Connection: The tissue is connected to an isometric force transducer to record contractile activity. A resting tension is applied and the tissue is allowed to equilibrate.

  • Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of Ro 363 to the organ bath. The contractile force is allowed to reach a steady state after each addition.

  • Data Analysis: The increase in contractile force is measured and plotted against the logarithm of the agonist concentration to determine the pD2 or pEC50 value.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (pKD or pKi) of Ro 363 for β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cardiac tissue is homogenized and centrifuged to isolate the cell membrane fraction containing the β-adrenergic receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled antagonist (e.g., (-)-[125I]-iodocyanopindolol) and varying concentrations of the competing ligand (Ro 363).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The data are used to construct a competition binding curve, from which the Ki or KD value for Ro 363 is calculated.

Adenylyl Cyclase Activity Assay

This assay measures the ability of Ro 363 to stimulate the production of cAMP.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells expressing human β3-adrenoceptors, or other relevant cell lines, are cultured and their membranes isolated.

  • Enzyme Reaction: The membrane preparation is incubated with ATP (the substrate for adenylyl cyclase) and varying concentrations of Ro 363.

  • cAMP Measurement: The amount of cAMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-dependent stimulation of cAMP production is analyzed to determine the potency and efficacy of Ro 363 in activating the adenylyl cyclase pathway.

Arrhythmogenic Potential

While Ro 363 is an effective inotropic agent, studies in isolated perfused guinea pig hearts have shown that at doses producing 70-100% of its maximal chronotropic (heart rate) effects, it can induce arrhythmic contractions. However, in chloralose-anesthetized cats, Ro 363 demonstrated a lower arrhythmogenic activity compared to epinephrine, particularly in models of cardiac sensitization.

Conclusion

This compound is a well-characterized, potent, and highly selective β1-adrenoceptor agonist with significant positive inotropic properties. Its mechanism of action through the β1-adrenoceptor/adenylyl cyclase/cAMP pathway is well-established. The quantitative data presented in this guide highlight its high affinity and efficacy for the β1-receptor, which translates to a pronounced increase in myocardial contractility. The detailed experimental protocols provide a foundation for the replication and extension of these findings. Further research may focus on optimizing its therapeutic window to maximize inotropic benefits while minimizing potential arrhythmogenic effects.

References

In-Depth Technical Guide: Ro 363 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 363 hydrochloride, a potent and selective β1-adrenoceptor agonist. This document details its chemical properties, mechanism of action, pharmacological effects, and key experimental data, presented in a format tailored for research and development applications.

Chemical and Physical Properties

This compound is the hydrochloride salt of Ro 363. The CAS number for this compound is 250580-70-2, and for its free base, Ro 363, it is 74513-77-2.[1][2]

PropertyValueSource
CAS Number 250580-70-2[1][3][4]
Molecular Formula C₁₉H₂₆ClNO₆
Molecular Weight 399.87 g/mol
IUPAC Name 4-[2-hydroxy-3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propoxy]benzene-1,2-diol;hydrochloride
Synonyms Ro-363 hydrochloride, Ro363 hydrochloride
Appearance White to pink solid
Solubility DMSO: 125 mg/mL (312.60 mM), Water: 50 mg/mL (125.04 mM)
Storage Store at 4°C under nitrogen. For solvent-based stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.

Mechanism of Action and Signaling Pathway

Ro 363 is a potent and highly selective agonist for the β1-adrenergic receptor. Its mechanism of action involves the activation of this G-protein coupled receptor, which is predominantly expressed in cardiac tissue. This activation initiates a downstream signaling cascade, leading to its characteristic physiological effects.

Upon binding of this compound to the β1-adrenoceptor, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced cardiac muscle contraction.

Ro363_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro363 Ro 363 hydrochloride beta1AR β1-Adrenergic Receptor Ro363->beta1AR Binds to Gs Gs protein (α, β, γ) beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Ca_channel L-type Ca²⁺ Channel PKA_active->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens Contraction Increased Myocardial Contractility Ca_influx->Contraction Leads to

Figure 1. Simplified signaling pathway of this compound via the β1-adrenergic receptor.

Pharmacological Data

The selectivity and potency of Ro 363 have been characterized in various in vitro and in vivo studies. The following tables summarize key pharmacological parameters.

Table 1: In Vitro Activity of Ro 363

PreparationParameterValueComparatorSource
Guinea-pig atria (β1)Relative Potency~0.5(-)-Isoprenaline
Guinea-pig ileum (β1)Relative Potency~0.5(-)-Isoprenaline
Guinea-pig trachea (β1)Agonist ActivityFull agonist(-)-Isoprenaline
Anesthetized catsArrhythmogenic ActivityEssentially devoidEpinephrine

Table 2: Receptor Binding and Functional Assay Data for (-)-Ro 363

Tissue/Cell LineReceptorAssay TypeParameterValue
Human Atriaβ1-adrenoceptorRadioligand BindingpKi7.7 - 8.0
Human Atriaβ2-adrenoceptorRadioligand BindingpKi5.8 - 6.1
Human Atria (non-β-blocker treated)-Inotropic EffectpEC508.0
Human Atria (β-blocker treated)-Inotropic EffectpEC508.2
Human Atria (non-β-blocker treated)-Inotropic EffectIntrinsic Activity (vs. Isoprenaline)0.54
Human Atria (β-blocker treated)-Inotropic EffectIntrinsic Activity (vs. Isoprenaline)0.80

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize compounds like this compound.

Isolated Guinea Pig Atria Preparation

This ex vivo model is used to assess the chronotropic and inotropic effects of cardioactive compounds.

Methodology:

  • Animal Euthanasia and Tissue Dissection: A guinea pig is euthanized by a humane method (e.g., cervical dislocation). The chest cavity is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Atria Isolation: The atria are carefully dissected from the ventricles.

  • Organ Bath Setup: The isolated atria are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.

  • Equilibration: The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being replaced every 15 minutes.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath. The changes in heart rate (chronotropic effect) and force of contraction (inotropic effect) are recorded.

  • Data Analysis: The responses are expressed as a percentage of the maximal response to a reference agonist, such as isoprenaline. EC50 values are calculated from the concentration-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the β1-adrenergic receptor are homogenized in a cold buffer and subjected to centrifugation to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel β1-adrenoceptor agonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (β1 vs β2 selectivity) functional_assay Functional Assay (cAMP accumulation) binding_assay->functional_assay Potent & Selective Compounds isolated_tissue Isolated Tissue/Organ Bath (e.g., Guinea Pig Atria) functional_assay->isolated_tissue Confirmed Agonist Activity animal_model Animal Model (e.g., Anesthetized Cat/Dog) isolated_tissue->animal_model Promising Efficacy & Safety Profile cardiovascular_params Cardiovascular Parameters (HR, BP, Contractility) animal_model->cardiovascular_params

Figure 2. General experimental workflow for the evaluation of a β1-adrenoceptor agonist.

Safety Information

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed. Avoid inhalation, and contact with eyes and skin. In case of contact, flush the affected area with copious amounts of water. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive safety data sheet. Always refer to the manufacturer's SDS for complete and up-to-date safety information.

References

An In-depth Technical Guide to Ro 363 Hydrochloride: A Potent and Selective β1-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Ro 363 hydrochloride, a potent and highly selective β1-adrenoceptor agonist. This document details its chemical characteristics, mechanism of action, quantitative pharmacological data, and relevant experimental protocols, making it an essential resource for researchers in cardiovascular and related fields.

Core Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C₁₉H₂₆ClNO₆
Molecular Weight 399.87 g/mol
CAS Number 250580-70-2
Synonyms Ro-363, RO363

Mechanism of Action

This compound is a potent and highly selective agonist for the β1-adrenergic receptor.[1][2] Its mechanism of action involves the specific binding to and activation of β1-adrenoceptors, which are predominantly located in the heart. This activation initiates a downstream signaling cascade, leading to increased myocardial contractility and heart rate. Due to its high selectivity, Ro 363 exhibits significantly lower activity at β2-adrenoceptors, which are prevalent in bronchial and uterine smooth muscle, thereby minimizing off-target effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Ro 363, highlighting its affinity, potency, and intrinsic activity at β-adrenoceptor subtypes.

Table 1: Receptor Binding Affinity of Ro 363

ParameterReceptor SubtypeTissue/SystemValue
pKDβ1-adrenoceptorGuinea Pig Atria7.8[3]
pKDβ2-adrenoceptorGuinea Pig Uterus6.0[3]
pKiβ1-adrenoceptorHuman Atria8.0 - 7.7[4]
pKiβ2-adrenoceptorHuman Atria6.1 - 5.8

Table 2: Functional Potency and Intrinsic Activity of Ro 363

ParameterReceptor SubtypeTissue/SystemValue
pEC₅₀ (Inotropic effects)β1-adrenoceptorHuman Atria (non-β-blocker treated)8.0
pEC₅₀ (Inotropic effects)β1-adrenoceptorHuman Atria (β-blocker treated)8.2
Intrinsic Activity (relative to (-)-isoprenaline)β1-adrenoceptorGuinea Pig Atria0.8
Intrinsic Activity (relative to (-)-isoprenaline)β2-adrenoceptorGuinea Pig Uterus0.25

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Ro 363.

Radioligand Displacement Assay for Receptor Affinity (pKD/pKi) Determination

This protocol describes the determination of the apparent dissociation constant (KD) and inhibitor constant (Ki) of Ro 363 at β1 and β2-adrenoceptors.

  • Tissue Preparation:

    • For β1-adrenoceptors, membrane preparations are obtained from guinea pig atria or human atrial tissue.

    • For β2-adrenoceptors, membrane preparations are derived from guinea pig uterus or human atrial tissue.

    • Tissues are homogenized in a suitable buffer (e.g., ice-cold Tris-HCl) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of the radiolabeled antagonist, (-)-[¹²⁵I]-iodocyanopindolol ([¹²⁵I]-CYP).

    • Increasing concentrations of Ro 363 are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the Ro 363 concentration.

    • The IC₅₀ (concentration of Ro 363 that inhibits 50% of specific radioligand binding) is determined from these curves.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. The pKD and pKi are the negative logarithms of the KD and Ki values, respectively.

Isolated Tissue Functional Assay for Potency (pEC₅₀) and Intrinsic Activity Determination

This protocol outlines the methodology to assess the functional effects of Ro 363 in isolated tissue preparations.

  • Tissue Preparation:

    • For β1-adrenoceptor-mediated responses, left atrial preparations from guinea pigs are used to measure inotropic effects.

    • For β2-adrenoceptor-mediated responses, K⁺-depolarized uterine preparations from guinea pigs are used to measure relaxant effects.

    • Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Functional Assay:

    • Tissues are allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves are constructed by the stepwise addition of Ro 363 to the organ bath.

    • The response (e.g., increase in contractile force in atria, or relaxation in uterus) is recorded isometrically.

    • For comparison, a full agonist such as (-)-isoprenaline is also tested.

  • Data Analysis:

    • The magnitude of the response is plotted against the logarithm of the agonist concentration.

    • The pEC₅₀ (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve.

    • The intrinsic activity is calculated as the ratio of the maximal response produced by Ro 363 to the maximal response produced by the full agonist (-)-isoprenaline.

Visualizations

Signaling Pathway of Ro 363 at the β1-Adrenoceptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro363 Ro363 Beta1_AR β1-Adrenoceptor Ro363->Beta1_AR Binds to Gs_protein Gs Protein Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Myocardial Contractility PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: β1-Adrenoceptor signaling cascade initiated by Ro 363.

Experimental Workflow for Receptor Binding Assay

G start Start: Tissue Homogenization prep Membrane Preparation start->prep incubation Incubation with [¹²⁵I]-CYP & Ro 363 prep->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis: IC₅₀ & Ki Calculation counting->analysis end End: Determine Receptor Affinity analysis->end

Caption: Workflow for determining receptor binding affinity.

References

An In-depth Technical Guide to Ro 363 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of Ro 363 hydrochloride. The information is compiled from various scientific sources to support research and development activities in cardiovascular pharmacology.

Chemical Structure and Properties

This compound is the hydrochloride salt of Ro 363, a potent and highly selective β1-adrenoceptor agonist.[1][2][3] Its chemical properties are summarized in the table below.

PropertyValueCitation(s)
IUPAC Name 4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-1,2-benzenediol hydrochloride (1:1)[4]
CAS Number 250580-70-2[4]
Molecular Formula C₁₉H₂₆ClNO₆
Molecular Weight 399.87 g/mol
Canonical SMILES COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC.Cl
Appearance White to pink solid
Solubility DMSO: ≥ 2.5 mg/mL (6.25 mM)
Storage 4°C, stored under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively activating β1-adrenergic receptors, which are predominantly found in the heart, kidneys, and fat cells. This activation initiates a cascade of intracellular signaling events.

Canonical Gs-Protein Coupled Signaling Pathway

The primary mechanism of action for β1-adrenoceptor agonists like Ro 363 is through the activation of the Gs (stimulatory G-protein) signaling pathway. This pathway is crucial for regulating cardiac function.

Gs_Pathway cluster_membrane Cell Membrane cluster_g_protein Gs Protein cluster_cytosol Cytosol b1AR β1-AR Gs_alpha Gαs b1AR->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Stimulates Gs_betagamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channels PKA->Ca_channel Phosphorylates (Activates) SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (Enhances Ca²⁺ release) Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx SR->Ca_ion Release Myofilaments Myofilaments Response Increased Inotropy & Chronotropy Myofilaments->Response Ca_ion->Myofilaments Binds to Troponin C Ro363 Ro 363 Ro363->b1AR Binds

Canonical β1-Adrenergic Receptor Signaling Pathway.
Non-Canonical Signaling

Emerging research indicates that β1-adrenergic receptors can also couple to Gi proteins, leading to cardioprotective effects through pathways like the cGMP-protein kinase G (PKG) pathway and transactivation of the epidermal growth factor receptor (EGFR) pathway. This dual signaling capability suggests a more complex regulatory role for β1-adrenoceptors than previously understood.

Pharmacological Data

The pharmacological activity of Ro 363 has been characterized in various in vitro and in vivo models. It demonstrates high selectivity and potency for the β1-adrenoceptor compared to the β2-adrenoceptor.

Receptor Binding Affinity

The binding affinity of (-)-Ro 363 to β-adrenoceptors has been determined through radioligand binding assays.

Receptor SubtypeTissue/SystempKi ValueCitation(s)
β1-Adrenoceptor Human Atria7.7 - 8.0
β2-Adrenoceptor Human Atria5.8 - 6.1
β3-Adrenoceptor CHO cells expressing human β3-adrenoceptors4.5
Functional Potency and Intrinsic Activity

The functional effects of Ro 363 have been quantified in isolated tissue preparations, highlighting its efficacy as a β1-agonist.

PreparationParameterRo 363 Value(-)-Isoprenaline ValueCitation(s)
Human Atria (non-β-blocker treated) pEC₅₀ (Inotropic effect)8.0Not Reported
Human Atria (non-β-blocker treated) Intrinsic Activity (vs. Isoprenaline)0.541.0
Guinea Pig Left Atria Intrinsic Activity (Inotropic effect)0.81.0
Guinea Pig Uterus Intrinsic Activity (Relaxant effect)0.251.0
Guinea Pig Trachea (spontaneously contracted) Potency (Relative to Isoprenaline)~0.5x1.0
Guinea Pig Trachea (spontaneously contracted) Agonist TypeFull AgonistFull Agonist

Experimental Protocols

The following are summaries of the experimental methodologies cited in the literature for evaluating the pharmacological profile of Ro 363. Note: These are not the full, detailed protocols from the original publications but are based on the available information.

In Vitro Isolated Tissue Preparations (Based on Iakovidis et al., 1980)
  • Objective: To compare the β-adrenoceptor stimulant effects of Ro 363 and (-)-isoprenaline in various isolated tissues.

  • Tissues Used:

    • β1-Receptor Tissues: Guinea-pig spontaneously beating atria, guinea-pig ileum, and electrically driven ventricular strips from rabbit, rat, and guinea-pig.

    • β2-Receptor Tissues: Uterine and lung strip preparations from the guinea-pig.

    • Mixed Receptor Tissues: Spontaneously contracted tracheal preparations from the guinea-pig.

  • General Protocol:

    • Animals (guinea-pigs, rabbits, rats) are euthanized.

    • The desired tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

    • Tissues are allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves are generated for Ro 363 and (-)-isoprenaline. Changes in tissue response (e.g., rate and force of contraction in atria, relaxation in trachea and uterus) are recorded.

    • For antagonist studies, tissues are incubated with a selective antagonist (e.g., practolol for β1) before generating the agonist concentration-response curve to determine antagonist affinity (Kb values).

  • Data Analysis: Agonist potencies are typically expressed as pD₂ values (-log EC₅₀), and intrinsic activities are calculated relative to the maximum response produced by (-)-isoprenaline.

In Vivo Anesthetized Animal Preparations (Based on Maccarrone et al., 1985)
  • Objective: To compare the arrhythmogenic actions of Ro 363 with other β-agonists in anesthetized cats.

  • Animal Model: Chloralose-anesthetized cats.

  • General Protocol:

    • Cats are anesthetized with an appropriate agent (e.g., α-chloralose).

    • Surgical preparation includes cannulation of a femoral vein for drug administration and a carotid artery for blood pressure monitoring. ECG is recorded to monitor heart rate and rhythm.

    • In some experiments, cardiac sensitization is induced using agents like halothane to lower the threshold for arrhythmias.

    • Ro 363, (-)-isoprenaline, and other compounds are administered intravenously.

    • The effects on heart rate, blood pressure, and the occurrence of cardiac arrhythmias are recorded and analyzed.

  • Data Analysis: The doses of each agonist required to produce specific cardiovascular effects (e.g., a 50% increase in heart rate) or to elicit arrhythmias are compared.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis tissue_prep 1. Isolated Tissue Preparation (e.g., Guinea Pig Atria) organ_bath 2. Mount in Organ Bath tissue_prep->organ_bath equilibration 3. Equilibration organ_bath->equilibration drug_addition 4. Cumulative Drug Addition (Ro 363) equilibration->drug_addition data_record 5. Record Response (e.g., Contraction) drug_addition->data_record analysis_invitro 6. Data Analysis (pD2, Intrinsic Activity) data_record->analysis_invitro animal_prep 1. Animal Anesthesia & Surgery (e.g., Cat) monitoring 2. Physiological Monitoring (ECG, BP) animal_prep->monitoring sensitization 3. Cardiac Sensitization (Optional) monitoring->sensitization iv_admin 4. Intravenous Drug Administration sensitization->iv_admin data_collect 5. Record Cardiovascular Parameters iv_admin->data_collect analysis_invivo 6. Data Analysis (Arrhythmia Incidence) data_collect->analysis_invivo

Generalized Experimental Workflows.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the β1-adrenoceptor. Its high potency and selectivity make it a suitable agent for investigating the physiological and pathophysiological consequences of β1-adrenoceptor activation, particularly in the cardiovascular system. The data presented in this guide, including its chemical properties, detailed mechanism of action, and quantitative pharmacological parameters, provide a solid foundation for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes: Dose-Response Analysis of Ro 363 Hydrochloride

Application Notes and Protocols for Ro 363 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, making it a valuable tool for cardiovascular research and drug development.[1][2] Its primary action is to stimulate β1-adrenergic receptors, leading to downstream signaling cascades that modulate cardiac function. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in various research settings.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₆ClNO₆[1]
Molecular Weight 399.87 g/mol [1]
Appearance White to pink solid[1]
Purity (HPLC) Typically >98%
CAS Number 250580-70-2

Solubility and Stock Solution Preparation

The solubility of this compound in common laboratory solvents is summarized in Table 2. It is recommended to use freshly opened, anhydrous solvents to ensure optimal dissolution, as hygroscopic solvents can negatively impact solubility.

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO ≥ 125 mg/mL (≥ 312.60 mM)Ultrasonic assistance may be required.
Water ≥ 50 mg/mL (≥ 125.04 mM)Ultrasonic assistance may be required.
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.9987 mg of the compound.

    • Add the appropriate volume of DMSO to the tube containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.9987 mg of compound.

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If dissolution is slow, briefly sonicate the solution in an ultrasonic water bath.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage of this compound, both as a solid and in solution, is critical to maintain its activity.

Table 3: Storage and Stability of this compound

FormStorage TemperatureDurationNotesReference
Solid Powder 4°CLong-termStore under a dry, inert atmosphere (e.g., nitrogen).
Stock Solution in DMSO or Water -20°CUp to 1 monthStore under nitrogen. Avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsStore under nitrogen. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is fundamental to its physiological effects. The canonical signaling pathway is depicted in the diagram below.

Ro363_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro363 This compound Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Increased Cardiac Contractility) PKA->Downstream Phosphorylates Targets cAMP_Assay_Workflow A 1. Cell Seeding Seed cells expressing β1-adrenergic receptors in a multi-well plate and allow to adhere overnight. B 2. Pre-treatment with PDE Inhibitor Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. A->B C 3. Stimulation with this compound Add varying concentrations of this compound to the wells. Include a vehicle control. B->C D 4. Incubation Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). C->D E 5. Cell Lysis Lyse the cells to release intracellular cAMP. D->E F 6. cAMP Detection Quantify cAMP levels using a commercial assay kit (e.g., ELISA, HTRF). E->F G 7. Data Analysis Generate a dose-response curve to determine the EC50 of this compound. F->G

References

Application Notes and Protocols: Ro 363 Hydrochloride Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the solubility of Ro 363 hydrochloride, a potent and highly selective β1-adrenoceptor agonist, in dimethyl sulfoxide (DMSO). This document includes quantitative solubility data, detailed protocols for the preparation of stock solutions, and a diagram of the relevant signaling pathway. The provided information is intended to aid researchers in the accurate and effective use of this compound in a laboratory setting. This compound acts as a cardiovascular modulator, reducing diastolic blood pressure and increasing myocardial contractility.[1]

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a fresh, unopened container of DMSO is highly recommended.[1]

SolventReported Solubility (mg/mL)Molar Concentration (mM)Notes
DMSO125312.60Requires sonication for dissolution.[1]
DMSO95237.58

Molecular Weight of this compound: 399.87 g/mol [2][3]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in 100% DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 125 mg/mL solution, add 8 µL of DMSO for every 1 mg of this compound).

  • Initial Mixing: Briefly vortex the mixture to suspend the powder.

  • Sonication: Place the tube/vial in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved. Intermittent vortexing may aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Once dissolved, the stock solution should be stored under nitrogen at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Note: If precipitation is observed upon cooling to room temperature, gentle warming and sonication can be used to redissolve the compound before use.

Preparation of a Working Solution for In Vivo Formulations

For in vivo studies, this compound is often administered in a co-solvent system to ensure biocompatibility. The following are examples of such formulations.

Protocol Example 1:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the DMSO stock solution to the vehicle to constitute 10% of the final volume.

  • This method has been used to achieve a final this compound concentration of at least 2.5 mg/mL.

Protocol Example 2:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, prepare the vehicle by mixing 90% (20% SBE-β-CD in Saline).

  • Add the DMSO stock solution to the vehicle to make up 10% of the final volume.

  • This method has been used to achieve a final this compound concentration of at least 2.5 mg/mL.

Protocol Example 3:

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to corn oil to constitute 10% of the final volume.

  • This method has been used to achieve a final this compound concentration of at least 2.5 mg/mL.

Signaling Pathway

Ro 363 is a potent and highly selective β1-adrenoceptor agonist. Its mechanism of action involves the activation of the β1-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.

Ro363_Signaling_Pathway cluster_cell Cardiomyocyte Ro363 Ro 363 beta1AR β1-Adrenergic Receptor Ro363->beta1AR binds & activates Gs Gs Protein beta1AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction leads to

References

Application Notes and Protocols for the Use of Ro 363 Hydrochloride in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist. In cardiac research, it serves as a valuable pharmacological tool to investigate the effects of selective β1-adrenergic stimulation on myocardial function. As an effective inotropic and chronotropic agent, this compound can be utilized in isolated heart preparations, such as the Langendorff system, to study its influence on cardiac contractility, heart rate, and electrophysiology, independent of systemic physiological variables. These application notes provide detailed protocols for the use of this compound in isolated guinea pig heart preparations, along with expected outcomes and data presentation.

Mechanism of Action

This compound selectively binds to and activates β1-adrenergic receptors, which are predominantly expressed in the heart. This activation initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. Subsequently, intracellular cyclic adenosine monophosphate (cAMP) levels rise, activating protein kinase A (PKA). PKA then phosphorylates key proteins involved in cardiac excitation-contraction coupling, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration during systole, resulting in enhanced myocardial contractility (positive inotropy), and an increased rate of spontaneous depolarization of the sinoatrial node, leading to a higher heart rate (positive chronotropy).

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in isolated guinea pig heart preparations. Data is compiled from published literature and represents typical responses.

ParameterAgonistpD2 (-log EC50, M)Relative PotencyReference
Inotropic Effect (Atria)Ro 363~7.50.5[1]
Isoprenaline~7.81[1]
Chronotropic Effect (Atria)Ro 363Not specified~0.5[1]
IsoprenalineNot specified1[1]
Concentration of Ro 363Expected Effect on Cardiac FunctionReference
10⁻⁹ - 10⁻⁷ MInitial, dose-dependent increases in heart rate and contractility.[1]
10⁻⁷ - 10⁻⁶ MNear-maximal to maximal inotropic and chronotropic responses.
>10⁻⁶ MPotential for arrhythmic contractions, particularly at concentrations eliciting 70-100% of the maximal chronotropic response.

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Preparation (Guinea Pig)

This protocol describes the setup and execution of a Langendorff isolated heart experiment to assess the effects of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • Krebs-Henseleit Solution (see composition below)

  • Guinea pig (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Langendorff perfusion system

  • Physiological recording equipment (for ECG, pressure, etc.)

  • Carbogen gas (95% O₂, 5% CO₂)

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

Procedure:

  • Preparation of Krebs-Henseleit Solution: Prepare the solution fresh on the day of the experiment. Continuously bubble with carbogen gas to maintain a pH of 7.4.

  • Animal Preparation: Anesthetize the guinea pig and administer heparin to prevent blood clotting.

  • Heart Excision and Cannulation: Perform a thoracotomy and quickly excise the heart. Immediately place the heart in ice-cold Krebs-Henseleit solution. Cannulate the aorta on a Langendorff apparatus.

  • Perfusion and Equilibration: Begin retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C). Allow the heart to equilibrate for 20-30 minutes until a stable heart rate and contractile force are achieved.

  • Baseline Recording: Record baseline cardiac parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt_max) and relaxation (-dP/dt_min).

  • Drug Administration: Introduce this compound into the perfusion solution in a cumulative concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M). Allow the heart to stabilize for a set period (e.g., 5-10 minutes) at each concentration before recording data.

  • Data Recording: Continuously record all cardiac parameters throughout the experiment.

  • Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe any reversal of effects.

Protocol 2: Isolated Atrial Muscle Strip Preparation (Guinea Pig)

This protocol is suitable for studying the direct inotropic and chronotropic effects of this compound on atrial tissue.

Materials:

  • Same as Protocol 1, with the addition of a tissue organ bath system.

Procedure:

  • Tissue Preparation: Following heart excision as in Protocol 1, dissect the atria (either spontaneously beating right atria for chronotropic studies or electrically stimulated left atria for inotropic studies) and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the atrial strips to equilibrate for at least 30 minutes under a resting tension (e.g., 1 g). For left atria, stimulate electrically at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Record baseline contractile force (for left atria) or spontaneous beating rate (for right atria).

  • Concentration-Response Curve Generation: Add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

  • Data Analysis: Plot the change in contractile force or heart rate against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.

Troubleshooting

  • Arrhythmias: High concentrations of this compound can induce arrhythmias. If this occurs, consider reducing the highest concentration used or ensuring adequate oxygenation and temperature control.

  • Poor Heart Viability: Ensure rapid excision and cannulation of the heart to minimize ischemic time. Check the composition and pH of the Krebs-Henseleit solution.

  • Variable Responses: Ensure consistent experimental conditions, including temperature, perfusion pressure, and animal strain and age.

Conclusion

This compound is a valuable tool for studying β1-adrenergic receptor function in the heart. The protocols outlined above provide a framework for conducting reproducible experiments in isolated heart and atrial preparations. By carefully controlling experimental variables and accurately measuring cardiac parameters, researchers can gain valuable insights into the role of β1-adrenergic signaling in cardiac physiology and pathophysiology.

References

Application Notes and Protocols for Ro 363 Hydrochloride in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist.[1][2][3][4][5] As an effective inotropic stimulant, it has been identified as a cardiovascular modulator that can reduce diastolic blood pressure and enhance myocardial contractility. Its high selectivity for β1-adrenoceptors makes it a valuable tool for investigating the role of this specific receptor subtype in various physiological processes, including the relaxation of smooth muscle. In tissues such as the guinea-pig trachea, Ro 363 acts as a full agonist, demonstrating its utility in studies of smooth muscle physiology and pharmacology.

Mechanism of Action

This compound exerts its effects by binding to and activating β1-adrenergic receptors, which are G-protein coupled receptors. Upon activation, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Ro363_Signaling_Pathway cluster_cell Smooth Muscle Cell Ro363 This compound Beta1_Receptor β1-Adrenergic Receptor Ro363->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits (via phosphorylation) MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Signaling pathway of this compound in smooth muscle.

Data Presentation

The following table summarizes the available data on the activity of this compound in comparison to the non-selective β-agonist, (-)-isoprenaline.

Tissue PreparationReceptor TypeAgonistPotency/ActivityReference
Guinea-pig spontaneously contracted tracheaβ1Ro 363Full agonist, approximately half as potent as (-)-isoprenaline.
Guinea-pig atria and ileumβ1Ro 363Approximately half as potent as (-)-isoprenaline.
Rabbit, rat, and guinea-pig ventricular stripsβ1Ro 363Approximately half as potent as (-)-isoprenaline.
Guinea-pig uterus and lung stripsβ2Ro 363100 to 350 times less active than (-)-isoprenaline; low intrinsic activity.

Experimental Protocols

Protocol 1: Ex Vivo Smooth Muscle Tissue Relaxation Assay

This protocol describes a general procedure for assessing the relaxant effects of this compound on isolated smooth muscle preparations, such as tracheal rings.

Materials:

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound stock solution

  • Reference agonist (e.g., (-)-isoprenaline)

  • Contractile agent (e.g., carbachol, histamine)

  • Isolated tissue bath system with force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal (e.g., guinea pig) according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., trachea).

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution.

    • Prepare tissue segments (e.g., tracheal rings of 2-3 mm width).

  • Tissue Mounting:

    • Mount the tissue segments in the isolated tissue baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Connect the tissues to force transducers to measure isometric tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

  • Induction of Contraction:

    • Induce a stable contraction using a suitable contractile agent (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction plateau is reached, add this compound to the tissue bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Plot the concentration-response curve (log concentration of Ro 363 vs. percentage of relaxation).

    • Calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) from the curve using appropriate pharmacological software.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection (e.g., Trachea) Ring_Preparation Preparation of Tissue Rings Tissue_Dissection->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration (60 min, 37°C) Mounting->Equilibration Contraction Induce Contraction (e.g., Carbachol) Equilibration->Contraction Drug_Addition Cumulative Addition of This compound Contraction->Drug_Addition Data_Recording Record Tension Changes Drug_Addition->Data_Recording CRC_Plotting Plot Concentration- Response Curve Data_Recording->CRC_Plotting EC50_Emax Calculate EC50 and Emax CRC_Plotting->EC50_Emax

Workflow for ex vivo smooth muscle relaxation studies.
Protocol 2: Preparation of this compound Stock Solutions

This compound requires specific solvents for dissolution. The following are suggested protocols for preparing stock solutions.

Storage of Stock Solutions:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month (stored under nitrogen).

Solvent Formulations:

  • Protocol A:

    • Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • Solubility is ≥ 2.5 mg/mL (6.25 mM).

  • Protocol B:

    • Add solvents sequentially: 10% DMSO, 90% (20% SBE-β-CD in Saline).

    • Solubility is ≥ 2.5 mg/mL (6.25 mM).

  • Protocol C (for oil-based vehicles):

    • Add solvents sequentially: 10% DMSO, 90% Corn Oil.

    • Solubility is ≥ 2.5 mg/mL (6.25 mM).

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Conclusion

This compound is a valuable pharmacological tool for the selective investigation of β1-adrenoceptor function in smooth muscle. Its potent and selective agonist activity allows for the elucidation of β1-mediated signaling pathways and their role in smooth muscle relaxation. The provided protocols and data serve as a guide for researchers to design and execute robust experiments in this area of study.

References

Experimental Design for In Vivo Studies with Ro 363 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist.[1][2] In preclinical research, it serves as a valuable pharmacological tool for investigating the in vivo effects of selective β1-adrenergic stimulation on the cardiovascular system. This document provides an overview of the experimental design considerations, generalized protocols, and the underlying signaling pathways relevant to in vivo studies involving this compound.

Note: The following protocols are generalized based on available literature. Researchers must adapt these protocols to their specific experimental context, adhering to all relevant institutional and national guidelines for animal welfare.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating β1-adrenergic receptors, which are predominantly located in the heart. This activation initiates a downstream signaling cascade, leading to increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).[1] Consequently, this compound can modulate cardiovascular parameters by enhancing cardiac output and influencing blood pressure.

Signaling Pathway

The activation of β1-adrenoceptors by this compound triggers a well-defined signaling cascade within cardiomyocytes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro_363 Ro 363 Hydrochloride beta1_AR β1-Adrenergic Receptor Ro_363->beta1_AR Binds to G_protein Gs Protein beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases Contraction Increased Myocardial Contractility Ca_influx->Contraction Leads to

Caption: β1-Adrenergic Receptor Signaling Pathway.

In Vivo Experimental Design

In vivo studies with this compound typically involve the administration of the compound to animal models to assess its effects on cardiovascular parameters.

Animal Models

Based on published literature, suitable animal models for studying the in vivo effects of this compound include:

  • Rodents (Rats, Guinea Pigs): Often used for initial proof-of-concept studies and for modeling specific cardiovascular diseases.

  • Larger Mammals (Cats, Dogs): Provide cardiovascular physiology that is more analogous to humans, making them suitable for more detailed hemodynamic studies.

Anesthesia and Surgical Preparation

For studies requiring instrumentation, animals are typically anesthetized. The choice of anesthetic is critical as it can influence cardiovascular function. A common approach involves:

  • Anesthesia: Induction and maintenance of anesthesia using agents with minimal cardiovascular depression.

  • Surgical Instrumentation:

    • Catheterization: Placement of catheters in major arteries (e.g., carotid or femoral artery) for blood pressure measurement and in major veins (e.g., jugular or femoral vein) for drug administration.

    • Cardiac Catheterization: For more detailed cardiac function assessment, a catheter can be advanced into the left ventricle to measure left ventricular pressure.

    • Flow Probes: Placement of flow probes around major arteries (e.g., aorta) to measure cardiac output.

    • ECG Electrodes: Placement of subcutaneous electrodes to monitor heart rate and rhythm.

Experimental Workflow

The following diagram outlines a generalized workflow for an in vivo study investigating the cardiovascular effects of this compound.

Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Data Acquisition (Hemodynamics, ECG) Animal_Prep->Baseline Drug_Admin This compound Administration (e.g., IV infusion) Baseline->Drug_Admin Post_Drug_Data Post-Administration Data Acquisition Drug_Admin->Post_Drug_Data Data_Analysis Data Analysis (Comparison of pre- and post-drug data) Post_Drug_Data->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: Generalized Experimental Workflow.

Protocols

Due to the limited availability of detailed public information, the following protocols are generalized. Researchers should consult specialized literature for specific dosages and methodologies.

Protocol 1: Assessment of Hemodynamic Effects in Anesthetized Animals
  • Animal Preparation: Anesthetize the animal and perform surgical instrumentation as described above.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) to ensure baseline cardiovascular parameters are steady.

  • Baseline Recording: Record baseline hemodynamic parameters (e.g., arterial blood pressure, heart rate, left ventricular pressure, cardiac output) and ECG for a defined period (e.g., 15-30 minutes).

  • Drug Administration: Administer this compound. The route of administration is typically intravenous (IV) infusion to allow for precise control of the dose. The specific dose and infusion rate will need to be determined based on dose-ranging studies.

  • Post-Dose Recording: Continuously record all cardiovascular parameters during and after drug administration until the effects have peaked and started to decline, or for a predetermined duration.

  • Data Analysis: Analyze the recorded data to quantify the changes in hemodynamic parameters from baseline.

Protocol 2: Assessment of Cardiac Function in Conscious Animals

For studies aiming to avoid the confounding effects of anesthesia, chronically instrumented conscious animal models can be used.

  • Surgical Implantation: In a preliminary sterile surgery, implant catheters and telemetry devices for measuring blood pressure and ECG. Allow the animal to fully recover from surgery.

  • Acclimatization: Acclimatize the animal to the experimental setup to minimize stress-induced cardiovascular changes.

  • Baseline Recording: Record baseline cardiovascular parameters in the conscious, unrestrained animal.

  • Drug Administration: Administer this compound via the implanted catheter.

  • Post-Dose Recording: Record cardiovascular parameters continuously.

  • Data Analysis: Analyze the data to determine the effects of this compound on cardiovascular function in the absence of anesthesia.

Data Presentation

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs (Illustrative Data)

ParameterBaseline (Mean ± SEM)Ro 363 (Dose 1) (Mean ± SEM)Ro 363 (Dose 2) (Mean ± SEM)
Heart Rate (bpm)120 ± 5150 ± 7180 ± 8
Mean Arterial Pressure (mmHg)100 ± 495 ± 590 ± 6
Left Ventricular dP/dt_max (mmHg/s)1500 ± 1002500 ± 1503500 ± 200
Cardiac Output (L/min)2.0 ± 0.22.8 ± 0.33.5 ± 0.4

Table 2: Cardiovascular Effects of this compound in Conscious Rats (Illustrative Data)

ParameterVehicle (Mean ± SEM)Ro 363 (Dose) (Mean ± SEM)
Heart Rate (bpm)350 ± 10420 ± 12
Systolic Blood Pressure (mmHg)130 ± 5125 ± 6
Diastolic Blood Pressure (mmHg)90 ± 480 ± 5

Conclusion

This compound is a critical tool for the in vivo investigation of β1-adrenoceptor function in the cardiovascular system. The experimental designs and protocols outlined here provide a foundational framework for researchers. It is imperative to perform pilot studies to determine optimal dosing and to adhere to rigorous standards of animal care and experimental methodology to ensure the generation of reliable and reproducible data. Further investigation of publicly accessible, detailed study reports is recommended to refine specific experimental parameters.

References

Application Notes and Protocols for Ro 363 Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, making it a valuable tool for cardiovascular research in various animal models.[1][2][3] As an effective inotropic stimulant, it has been shown to increase myocardial contractility and reduce diastolic blood pressure.[1][3] These application notes provide a comprehensive overview of the administration of this compound in animal models, including its mechanism of action, established experimental protocols, and quantitative data from key studies.

Mechanism of Action

This compound selectively binds to and activates β1-adrenergic receptors, which are predominantly found in cardiac tissue. This activation initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced calcium influx and subsequent increases in heart rate (chronotropy) and contractility (inotropy).

Ro363 This compound Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR Binds to GProtein Gs Protein Beta1AR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaIon Ca2+ Influx CaChannel->CaIon Promotes Contractility Increased Myocardial Contractility CaIon->Contractility Leads to

Diagram 1: Signaling pathway of this compound.

Data Presentation

In Vitro Activity of this compound
Tissue PreparationAnimal ModelPotency vs. IsoprenalineReceptor SelectivityReference
Guinea-pig atrial and ileal preparationsGuinea PigApproximately half as potentβ1-receptor activation
Ventricular stripsRabbit, Rat, Guinea PigApproximately half as potentβ1-receptor activation
Uterine and lung strip preparationsGuinea Pig100 to 350 times less activeβ2-receptor stimulation
Spontaneously contracted tracheal preparationsGuinea PigApproximately half as potent (full agonist)β1-receptor activation
In Vivo Cardiovascular Effects in Anesthetized Cats
AgonistArrhythmogenic Activity (with cardiac sensitization)Effect on Heart RateReference
This compoundEssentially devoid of arrhythmogenic activityElicited rises in heart rate
(-)-IsoprenalineEssentially devoid of arrhythmogenic activityElicited rises in heart rate
DobutamineEssentially devoid of arrhythmogenic activityElicited rises in heart rate
Epinephrine (adrenaline)PresentElicited rises in heart rate

Experimental Protocols

Protocol 1: Investigation of Arrhythmogenic Actions in Anesthetized Cats

This protocol is based on the methodology described by Maccarrone et al. (1985) to assess the arrhythmogenic potential of this compound.

1. Animal Model:

  • Adult cats of either sex.

  • Anesthetized with chloralose.

2. Anesthesia and Surgical Preparation:

  • Induce anesthesia with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Administer chloralose intravenously to maintain a stable plane of anesthesia.

  • Insert a cuffed endotracheal tube and ventilate the animal with room air.

  • Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

  • Record electrocardiogram (ECG) continuously.

3. Drug Administration:

  • Prepare solutions of this compound, (-)-isoprenaline, dobutamine, and epinephrine in physiological saline.

  • Induce cardiac sensitization using 3-dimethylamino-2-methyl-2-phenoxypropiophenone hydrochloride (U-0882) or halothane.

  • Administer the agonists intravenously at doses that produce 70-100% of their maximal chronotropic responses.

  • In separate experiments, administer subarrhythmic doses of ouabain followed by the agonists.

4. Data Collection and Analysis:

  • Continuously monitor heart rate, blood pressure, and ECG throughout the experiment.

  • Quantify the incidence and severity of cardiac arrhythmias.

  • Measure the effective refractory period of the heart.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Anesthetized Cat (Chloralose) Surgery Surgical Preparation (Catheterization, ECG) Animal->Surgery Sensitization Induce Cardiac Sensitization (U-0882 or Halothane) Surgery->Sensitization DrugAdmin Administer Ro 363 HCl (Intravenous) Sensitization->DrugAdmin Monitoring Monitor Cardiovascular Parameters (HR, BP, ECG) DrugAdmin->Monitoring Arrhythmia Assess Arrhythmogenic Activity Monitoring->Arrhythmia

Diagram 2: Workflow for assessing arrhythmogenic actions in cats.
Protocol 2: Evaluation of β-Adrenoceptor Desensitization in a Rat Model of Cardiac Failure

This protocol is adapted from studies by Kompa et al. (1999) investigating β-adrenoceptor function in a rat model of heart failure induced by myocardial infarction.

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats.

2. Myocardial Infarction (MI) Induction:

  • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Intubate and ventilate the animals.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • Sham-operated control animals undergo the same procedure without LAD ligation.

  • Allow animals to recover for a specified period (e.g., 4-6 weeks) to develop chronic heart failure.

3. In Vitro Assessment of Atrial Responses:

  • Euthanize the rats and rapidly excise the hearts.

  • Isolate the left and right atria and mount them in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

  • Electrically stimulate the left atria to measure inotropic responses (force of contraction).

  • Record the spontaneous beating rate of the right atria to measure chronotropic responses (heart rate).

  • Generate cumulative concentration-response curves for this compound to assess its effects on inotropy and chronotropy.

4. Data Analysis:

  • Compare the maximal responses and potencies (EC50 values) of this compound in tissues from MI and sham-operated rats.

  • A reduction in the maximal response to Ro 363 in the MI group would indicate desensitization of the β1-adrenoceptor pathway.

cluster_model Model Creation cluster_invitro In Vitro Analysis cluster_data Data Analysis Rat Rat Model MI_Induction Myocardial Infarction Induction (LAD Ligation) Rat->MI_Induction Recovery Post-operative Recovery MI_Induction->Recovery Tissue_Isolation Isolate Left and Right Atria Recovery->Tissue_Isolation Organ_Bath Mount in Organ Baths Tissue_Isolation->Organ_Bath Stimulation Generate Concentration- Response Curves to Ro 363 HCl Organ_Bath->Stimulation Compare_Responses Compare Inotropic and Chronotropic Responses (MI vs. Sham) Stimulation->Compare_Responses Assess_Desensitization Assess β1-Adrenoceptor Desensitization Compare_Responses->Assess_Desensitization

Diagram 3: Workflow for evaluating β-adrenoceptor desensitization in a rat model.

References

Application Notes and Protocols: The Effects of Ro 363 Hydrochloride in Guinea Pig Atrial Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a selective β1-adrenoceptor agonist. Understanding its effects on cardiac tissue is crucial for evaluating its potential therapeutic applications and off-target effects. Guinea pig atrial preparations are a well-established ex vivo model for studying the inotropic (contractile force) and chronotropic (heart rate) effects of cardioactive compounds, as well as their influence on cardiac electrophysiology. These application notes provide a summary of the known effects of this compound and detailed protocols for its investigation in guinea pig atrial preparations.

Data Presentation

Inotropic and Receptor Binding Profile of this compound

The following table summarizes the quantitative data regarding the inotropic effects and receptor binding affinity of this compound in guinea pig atrial preparations.

ParameterValueTissue PreparationReference
pEC50 (Inotropic Effect) 8.0Guinea Pig Left Atria[1]
Intrinsic Activity (vs. Isoprenaline) 0.8Guinea Pig Left Atria[1]
pKD (β1-adrenoceptor affinity) 7.8Guinea Pig Atrial Membranes[1]

Experimental Protocols

Preparation of Isolated Guinea Pig Atria

This protocol describes the dissection and mounting of guinea pig atria for inotropic and chronotropic studies.

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Standard laboratory dissection tools

  • Organ bath with physiological salt solution (PSS)

  • Force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

  • Suture thread

Procedure:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Rapidly perform a thoracotomy to expose the heart.

  • Excise the heart and place it in a beaker of cold, carbogen-aerated PSS.

  • Isolate the left and right atria from the ventricles.

  • For inotropic studies (left atrium), tie a suture to the apex and another to the remaining ventricular tissue.

  • For chronotropic studies (right atrium), carefully dissect the spontaneously beating right atrium.

  • Mount the preparation in an organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen.

  • Attach the atrial preparation to a force transducer.

  • Allow the preparation to equilibrate for at least 60 minutes under a resting tension of 5-10 mN, with regular washing with fresh PSS.

Measurement of Inotropic Effects

Procedure:

  • Following equilibration, stimulate the left atrium with a field electrode at a constant frequency (e.g., 1 Hz) with a pulse duration of 1-5 ms and a voltage slightly above the threshold.

  • Record baseline contractile force.

  • Add this compound to the organ bath in a cumulative concentration-response manner (e.g., 10⁻⁹ to 10⁻⁵ M).

  • Allow the response to stabilize at each concentration before adding the next.

  • Record the change in contractile force at each concentration.

  • Data can be expressed as a percentage of the maximal response to a full agonist like isoprenaline.

Measurement of Chronotropic Effects

Procedure:

  • Use the spontaneously beating right atrial preparation.

  • Record the baseline beating rate after the equilibration period.

  • Add this compound to the organ bath in a cumulative concentration-response manner.

  • Record the change in the spontaneous beating rate at each concentration.

  • Data is typically presented as the change in beats per minute (BPM).

Electrophysiological Recordings (Action Potential Duration)

While specific data for Ro 363 is unavailable, the following protocol outlines the general procedure for measuring action potential duration in isolated atrial myocytes.

Procedure:

  • Isolate single atrial myocytes using enzymatic digestion.

  • Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode.

  • Superfuse the myocyte with a physiological solution.

  • Record baseline action potentials elicited by current injection.

  • Apply this compound at various concentrations to the superfusate.

  • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

Visualizations

Signaling Pathway of β1-Adrenoceptor Activation

G β1-Adrenoceptor Signaling Pathway in Atrial Myocytes Ro363 Ro 363 beta1AR β1-Adrenergic Receptor Ro363->beta1AR Binds to Gs Gs Protein beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Increases Contraction Increased Contractility (Inotropy) Ca_influx->Contraction Rate Increased Heart Rate (Chronotropy) Ca_influx->Rate

Caption: β1-Adrenoceptor signaling cascade initiated by Ro 363.

Experimental Workflow for Inotropic and Chronotropic Assessment

G Experimental Workflow for Assessing Ro 363 Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal Guinea Pig dissection Heart Excision & Atria Isolation animal->dissection mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration (60 min) mounting->equilibration baseline Record Baseline (Force/Rate) equilibration->baseline drug_addition Cumulative Doses of Ro 363 baseline->drug_addition data_acquisition Record Responses drug_addition->data_acquisition inotropy Inotropic Response (Δ Force) data_acquisition->inotropy chronotropy Chronotropic Response (Δ BPM) data_acquisition->chronotropy dose_response Dose-Response Curve Generation inotropy->dose_response chronotropy->dose_response parameters Calculate pEC50, Emax dose_response->parameters

Caption: Workflow for inotropic and chronotropic studies.

References

Troubleshooting & Optimization

Ro 363 hydrochloride solution stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ro 363 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective β1-adrenoceptor agonist.[1][2][3] Its primary mechanism of action is to stimulate β1-adrenergic receptors, which are predominantly found in cardiac tissue. This stimulation leads to a cascade of intracellular signaling events, ultimately resulting in increased myocardial contractility and a reduction in diastolic blood pressure.[1]

2. What are the recommended storage conditions for this compound solid and stock solutions?

Proper storage is crucial to maintain the integrity of this compound. For the solid compound, it is recommended to store it at 4°C under a nitrogen atmosphere.[2] Once dissolved, the stability of the stock solution depends on the storage temperature.

Storage Recommendations for this compound Solutions

Storage TemperatureRecommended DurationSpecial Conditions
-80°CUp to 6 monthsStored under nitrogen.
-20°CUp to 1 monthStored under nitrogen.

It is not recommended to store stock solutions at room temperature for extended periods, such as a week. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

3. What are the best solvents for dissolving this compound?

This compound has good solubility in both dimethyl sulfoxide (DMSO) and water.

Solubility of this compound

SolventSolubilityNotes
DMSO125 mg/mL (312.60 mM)Ultrasonic assistance may be needed.
Water50 mg/mL (125.04 mM)Ultrasonic assistance may be needed.

For in vivo experiments, specific formulations are often required. One example protocol involves a multi-solvent system:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This mixture can achieve a solubility of at least 2.5 mg/mL.

4. What are the general handling precautions for this compound?

As a laboratory chemical, standard safety practices should be followed when handling this compound. This includes:

  • Avoiding inhalation, and contact with eyes and skin.

  • Using the compound in a well-ventilated area.

  • Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.

Troubleshooting Guides

Issue: I am observing inconsistent or unexpected results in my experiments.

This could be related to the stability of your this compound solution.

  • Solution Age and Storage: Have your stock solutions been stored according to the recommended conditions and for less than the maximum recommended duration? Degradation can occur over time, especially at warmer temperatures.

  • Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can lead to degradation of the compound. It is best to use freshly prepared solutions or aliquots that have been frozen and thawed only once.

Issue: My this compound solution appears cloudy or has precipitated.

Precipitation can occur, especially at high concentrations or when changing solvent systems.

  • Solubility Limits: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent.

  • Temperature Effects: Solubility can be temperature-dependent. Gently warming the solution or using an ultrasonic bath can aid in redissolving the compound.

  • Solvent Compatibility: When diluting a stock solution (e.g., from DMSO into an aqueous buffer), ensure the final concentration of the initial solvent is low enough to not cause precipitation.

Experimental Protocols

Forced Degradation and Stability Indicating Studies

While specific degradation pathways for this compound are not detailed in the available literature, general principles of forced degradation studies can be applied to assess its stability under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.

A typical forced degradation study would involve exposing a solution of this compound to the following conditions as outlined by ICH guidelines:

  • Acid Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Heating the solution (e.g., 60°C).

  • Photostability: Exposing the solution to a controlled light source (e.g., UV-Vis radiation).

The extent of degradation under these conditions would be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Signaling Pathway

β1-Adrenergic Receptor Signaling Pathway

This compound exerts its effects by activating the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Beta1_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ro363 Ro 363 Hydrochloride Beta1AR β1-Adrenergic Receptor (GPCR) Ro363->Beta1AR Binds to G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Myocardial Contractility PKA->Cellular_Response Leads to

Caption: Canonical β1-adrenergic receptor signaling pathway activated by this compound.

Experimental Workflow for Assessing Solution Stability

A general workflow for assessing the stability of a this compound solution is outlined below.

Stability_Workflow Prep Prepare Ro 363 Hydrochloride Solution Stress Expose to Stress Conditions (e.g., pH, Light, Temp) Prep->Stress Sampling Collect Samples at Different Time Points Stress->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Quantify Remaining Ro 363 and Detect Degradants Analysis->Data Eval Evaluate Stability Profile Data->Eval

Caption: General workflow for an experimental stability study of this compound solution.

References

preventing precipitation of Ro 363 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Ro 363 hydrochloride in solution.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound from solution can compromise experimental results. The following guide provides a systematic approach to identify and resolve these issues.

Logical Troubleshooting Workflow

G start Precipitation Observed check_concentration Is the concentration below solubility limit? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent Yes solution_A Reduce concentration check_concentration->solution_A No check_pH Is the solution pH acidic to neutral? check_solvent->check_pH Yes solution_B Use recommended solvent (e.g., DMSO for stock) check_solvent->solution_B No check_temp Was the solution stored correctly? check_pH->check_temp Yes solution_C Adjust pH to be slightly acidic check_pH->solution_C No solution_D Store at -20°C or -80°C and protect from light check_temp->solution_D No success Precipitation Resolved check_temp->success Yes solution_A->success solution_B->success solution_C->success solution_D->success

Caption: A flowchart for troubleshooting this compound precipitation.

Quantitative Solubility Data

For successful solubilization, it is imperative to work within the known solubility limits of this compound.

SolventMaximum SolubilityMolar ConcentrationNotes
DMSO125 mg/mL[1]312.60 mM[1]Ultrasonic treatment is recommended. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
Water50 mg/mL[1]125.04 mM[1]Ultrasonic treatment is recommended to aid dissolution.

Co-Solvent Formulations for Enhanced Solubility

For in vivo studies or applications requiring dilution in aqueous buffers, co-solvent systems can be employed to maintain solubility and prevent precipitation.

ProtocolCompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.25 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.25 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.25 mM)

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). What happened?

A: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. This compound is significantly more soluble in organic solvents like DMSO than in aqueous buffers. When the DMSO stock is rapidly diluted into a buffer, the local concentration of the compound can exceed its aqueous solubility limit, causing it to precipitate.

Solution:

  • Step-wise Dilution: Add the aqueous buffer to your DMSO stock solution slowly and with continuous vortexing or stirring. This helps to maintain a lower localized concentration of the compound during the dilution process.

  • Pre-warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can increase the solubility of this compound and prevent precipitation.

  • Lower Final Concentration: If possible, work with a lower final concentration of this compound in your aqueous solution.

Q2: I'm observing a color change (e.g., pink to brown) in my this compound solution over time. Is this related to precipitation?

A: The color change is likely due to oxidation rather than precipitation. Ro 363 is a catecholamine, and the catechol moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. This is more likely to occur at neutral to alkaline pH and can be accelerated by exposure to light and air. While oxidation doesn't directly cause precipitation, the degradation products may have different solubility profiles.

Solution:

  • pH Control: Prepare solutions in a slightly acidic buffer (pH < 7) to improve stability.

  • Use of Antioxidants: For long-term storage, consider adding an antioxidant such as ascorbic acid or sodium bisulfite to the solution to prevent oxidative degradation.

  • Storage Conditions: Store stock solutions under an inert gas like nitrogen or argon at -20°C or -80°C and protect them from light.

Q3: Can I use sonication or heat to redissolve precipitated this compound?

A: Yes, gentle heating and sonication are recommended methods to aid in the dissolution of this compound.

  • Heating: Gently warm the solution to 37°C. Avoid excessive heat, as it may accelerate degradation.

  • Sonication: Use an ultrasonic bath to provide energy for dissolution. Be mindful that prolonged sonication can potentially affect the compound's structure, so it's advisable to use a lower frequency and shorter durations.

Q4: What are the recommended storage conditions for this compound solutions?

A: Proper storage is crucial for maintaining the stability and solubility of this compound solutions.

  • Stock Solutions (in DMSO):

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

  • General Recommendations:

    • Store under an inert gas (nitrogen or argon) to minimize oxidation.

    • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

    • Protect solutions from light.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Workflow for Stock Solution Preparation

G start Start weigh Weigh Ro 363 HCl start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate if needed vortex->sonicate aliquot Aliquot into amber tubes sonicate->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound (MW: 399.87 g/mol ), add 250.08 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Sonication (if necessary): If particulates are still visible, place the tube in an ultrasonic bath for 5-10 minutes.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -80°C for long-term use (up to 6 months).

Signaling Pathway

Ro 363 is a potent and highly selective β1-adrenoceptor agonist. Upon binding to the β1-adrenergic receptor, it initiates a G-protein-coupled signaling cascade.

β1-Adrenergic Receptor Signaling Pathway

G Ro363 Ro 363 HCl Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR Binds G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Myocardial Contractility) PKA->CellularResponse Phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound via the β1-adrenergic receptor.

References

potential off-target effects of Ro 363 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 363 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective β1-adrenoceptor agonist.[1][2] Its primary effect is to stimulate β1-adrenergic receptors, leading to cardiovascular modulation, including a reduction in diastolic blood pressure and a pronounced increase in myocardial contractility.[1]

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound that have been characterized are its interactions with other adrenergic receptor subtypes, specifically β2 and β3-adrenoceptors. It exhibits significantly lower activity at β2-adrenoceptors compared to its potent agonism at β1-receptors.[2] There is also evidence suggesting potential agonistic effects at β3-adrenoceptors.

Q3: How significant is the activity of this compound at β2-adrenoceptors?

This compound is considerably less active at β2-adrenoceptors. Studies have shown it to be 100 to 350 times less active at β2-receptors and to possess low intrinsic activity at this subtype.[2]

Q4: Has this compound been profiled against a broad panel of other receptors or kinases?

Publicly available information from broad off-target screening panels (such as a CEREP panel) or comprehensive kinase profiling for this compound is limited. The majority of published data focuses on its activity at adrenergic receptor subtypes.

Q5: Are there any known safety concerns or adverse effects associated with this compound?

At high concentrations that produce 70-100% of its maximal chronotropic (heart rate) effects, Ro 363 has been observed to induce arrhythmic contractions in isolated perfused guinea-pig heart preparations. However, in chloralose-anaesthetized cats, it was found to be essentially devoid of arrhythmogenic activity when compared to epinephrine, even in animals sensitized to arrhythmia.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially due to its off-target effects.

Observed Issue Potential Cause Recommended Action
Unexpected relaxation of smooth muscle tissue (e.g., uterine or bronchial tissue). Although Ro 363 has low activity at β2-adrenoceptors, at high concentrations, it may elicit a weak relaxant effect mediated by these receptors.1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Use a selective β2-adrenoceptor antagonist (e.g., ICI 118,551) to confirm if the observed relaxation is mediated by β2-receptors. 3. Consider using a more selective β1-agonist if the off-target effect is confounding your results.
Unexplained metabolic effects in cellular assays (e.g., changes in lipolysis or glucose metabolism). This could be due to the potential agonistic activity of Ro 363 at β3-adrenoceptors, which are involved in metabolic regulation.1. Investigate the expression of β3-adrenoceptors in your experimental system (e.g., via qPCR or western blot). 2. Use a β3-adrenoceptor antagonist (e.g., SR59230A) to see if it blocks the observed metabolic effects.
Cardiac arrhythmia or irregular contractions in ex vivo heart preparations. This is a known effect of Ro 363 at high concentrations.1. Lower the concentration of Ro 363 to a range that elicits the desired inotropic effect without causing arrhythmias. 2. Ensure the physiological buffer conditions (e.g., ion concentrations, oxygenation) are optimal for the heart preparation. 3. Consider the species and experimental model, as arrhythmogenic potential may vary.
Inconsistent results in tissues with mixed β-adrenoceptor populations (e.g., trachea). The overall response in such tissues will be a composite of the strong β1-agonism and any weak β2-agonism. In guinea-pig trachea, Ro 363 acts as a full agonist, likely due to a population of β1-receptors in this tissue.1. Characterize the β-adrenoceptor subtype expression in your specific tissue preparation. 2. Use selective antagonists for β1 and β2 receptors to dissect the contribution of each subtype to the observed effect.

Data Presentation

Table 1: Summary of this compound Activity at Adrenergic Receptors

Receptor SubtypeParameterValueSpecies/TissueReference
β1-Adrenoceptor pKi7.7 - 8.0Human Atrium
β2-Adrenoceptor pKi5.8 - 6.1Human Atrium
β2-Adrenoceptor Relative Activity vs. Isoprenaline100-350 times less activeGuinea-Pig Uterus and Lung

Experimental Protocols

Key Experiment: Assessment of Receptor Selectivity using Isolated Organ Bath

This protocol describes a generalized methodology for determining the selectivity of this compound for β1- versus β2-adrenoceptors using isolated tissue preparations.

1. Tissue Preparation:

  • For β1-adrenoceptor activity: Isolate atria from a guinea pig heart.
  • For β2-adrenoceptor activity: Isolate a segment of guinea pig trachea or uterus.
  • Immediately place the isolated tissues in cold, oxygenated Krebs-Henseleit solution.
  • Dissect the tissues to an appropriate size and mount them in an isolated organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

2. Acclimatization and Baseline Recording:

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for atria).
  • Record the baseline contractile activity (for atria) or tone (for trachea/uterus) using an isometric force transducer connected to a data acquisition system.

3. Generation of Cumulative Concentration-Response Curves:

  • For tracheal or uterine preparations, induce a stable contraction using an appropriate agent (e.g., histamine or carbachol).
  • Once a stable baseline or contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).
  • Allow the tissue to respond to each concentration until a stable response is achieved before adding the next concentration.
  • Record the change in force (for atria) or the relaxation (for trachea/uterus) at each concentration.

4. Data Analysis:

  • Plot the response as a percentage of the maximum response against the logarithm of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
  • Compare the EC50 values obtained from the β1-selective tissue (atria) and the β2-selective tissue (trachea/uterus) to determine the selectivity ratio.

5. Confirmation with Selective Antagonists (Schild Analysis):

  • To further confirm the receptor subtype mediating the response, perform the concentration-response curve for Ro 363 in the presence of a selective β1-antagonist (e.g., atenolol) or a selective β2-antagonist (e.g., ICI 118,551).
  • A rightward shift in the concentration-response curve in the presence of a specific antagonist confirms the involvement of that receptor subtype.

Visualizations

G cluster_0 Receptor Interaction cluster_1 Downstream Signaling Ro_363 This compound Beta1_AR β1-Adrenoceptor Ro_363->Beta1_AR High Potency Agonist Beta2_AR β2-Adrenoceptor Ro_363->Beta2_AR Low Potency Agonist Beta3_AR β3-Adrenoceptor Ro_363->Beta3_AR Potential Agonist AC Adenylyl Cyclase Beta1_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects Start Start: Unexpected Experimental Outcome Hypothesize Hypothesize Off-Target Effect at β2/β3-AR Start->Hypothesize Select_Model Select Appropriate In Vitro/Ex Vivo Model Hypothesize->Select_Model Dose_Response Perform Dose-Response Curve with Ro 363 Select_Model->Dose_Response Use_Antagonist Use Selective Antagonist (β2 or β3) Dose_Response->Use_Antagonist Analyze Analyze for Blockade of Off-Target Effect Use_Antagonist->Analyze Conclusion Conclusion: Confirm or Refute Off-Target Hypothesis Analyze->Conclusion

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: Investigating the Arrhythmogenic Potential of Ro 363 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the arrhythmogenic potential of Ro 363 hydrochloride, a potent and highly selective β1-adrenoceptor agonist, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective β1-adrenoceptor agonist. Its primary mechanism involves binding to β1-adrenergic receptors, which are predominantly located in cardiac tissue. This interaction activates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility (inotropic effect) and heart rate (chronotropic effect).

Q2: What is the known arrhythmogenic potential of this compound at high doses?

A2: High doses of this compound have been observed to induce arrhythmic contractions in isolated perfused guinea-pig heart preparations, particularly at concentrations that elicit 70-100% of its maximal chronotropic (heart rate) response[1]. The arrhythmogenic potential is linked to its potent β1-adrenergic stimulation, which can lead to electrophysiological instability. However, in chloralose-anesthetized cats with chemically sensitized hearts, Ro 363 was found to be significantly less arrhythmogenic than epinephrine, suggesting that the proarrhythmic effects may be species- or context-dependent[1].

Q3: What are the expected electrocardiogram (ECG) changes with high doses of β1-adrenoceptor agonists?

A3: High doses of β1-adrenoceptor agonists like dobutamine and isoproterenol, which can be used as surrogates for this compound, are known to cause significant ECG changes. These can include:

  • Sinus Tachycardia: A dose-dependent increase in heart rate is a primary effect[2][3].

  • Ventricular Ectopic Activity (VEA): Increased frequency of premature ventricular contractions (PVCs) is common[2].

  • QTc Interval Changes: The effect on the QTc interval can be complex. While increased heart rate itself shortens the QT interval, β-adrenergic stimulation can have varied effects on repolarization. Careful correction for heart rate is crucial for interpretation.

  • ST-segment and T-wave Changes: In the context of stress testing, dobutamine can induce ST-segment elevation and T-wave normalization in ischemic myocardial regions.

Q4: How do high doses of β1-adrenoceptor agonists affect the cardiac action potential?

A4: High concentrations of β1-adrenoceptor agonists can alter the cardiac action potential duration (APD). In normal ventricular myocardium, the effect can be variable. However, in ischemic myocardium, high-dose dobutamine has been shown to significantly shorten the APD. This differential effect between normal and ischemic tissue can increase the dispersion of repolarization, a key factor in the development of re-entrant arrhythmias. Both β1- and β2-adrenoceptor stimulation have been shown to accelerate repolarization in rabbit Purkinje fibers and papillary muscle.

Troubleshooting Guide for In Vitro Arrhythmia Studies

Observed Issue Potential Cause Troubleshooting Steps
Spontaneous Arrhythmias During Baseline Heart isolation trauma, inadequate perfusion, electrolyte imbalance in perfusate, or improper temperature.Ensure rapid and gentle heart excision. Verify the Krebs-Henseleit buffer composition and pH (7.4). Maintain perfusate temperature at 37°C. Allow for a stabilization period of at least 20-30 minutes before starting the experiment. If arrhythmias persist, the preparation may need to be discarded.
No Chronotropic or Inotropic Response to Ro 363 Incorrect drug concentration, degradation of the compound, or issues with the perfusion system.Prepare fresh solutions of this compound. Verify the calculations for your stock and working solutions. Ensure the perfusion pump is calibrated and delivering the correct flow rate. Check for air bubbles in the perfusion lines.
High Variability in Arrhythmia Induction Inconsistent experimental conditions, differences in animal age or strain, or variable ischemic insult (if applicable).Standardize all experimental parameters, including animal characteristics, surgical procedures, and perfusion settings. Ensure a consistent stabilization period. If studying ischemia-reperfusion, precisely control the duration of ischemia and reperfusion.
Difficulty in Recording Stable ECG or MAPs Poor electrode contact, electrical noise, or movement artifacts.Ensure firm but not excessive pressure of the monophasic action potential (MAP) electrode on the epicardial surface. Use appropriate grounding for the setup to minimize electrical noise. Ensure the heart is positioned to minimize movement artifacts.
Unexpected Drug Effects (e.g., Bradycardia) At very high concentrations, some agonists can have paradoxical effects or desensitize receptors. Contamination of the drug stock.Verify the purity of the this compound. Perform a full dose-response curve to identify the therapeutic and toxic ranges. Consider receptor desensitization in the experimental design if prolonged exposure is planned.

Data Presentation: Electrophysiological Effects of High-Dose β1-Adrenoceptor Agonists

Data for specific β1-agonists are used as a proxy for this compound due to limited available quantitative data on the latter.

Table 1: Incidence of Ventricular Arrhythmias with Dobutamine and Isoproterenol

Drug Dosage Patient/Model Population Incidence of Ventricular Ectopic Activity (VEA) Incidence of Ventricular Tachycardia (VT)
Dobutamine2 - 12 µg/kg/minPatients with chronic heart failureIncreased frequency during infusion compared to pre- and post-infusion periods.Rare, but risk increased in patients with underlying arrhythmias or heart failure.
Dobutamine5 - 15 µg/kg/minPatients undergoing stress testing3% - 15%Rare
Isoproterenol1 - 5 mcg/min IVPatients undergoing cardiac testing5% - 15% (higher in those with pre-existing cardiac disease)Can precipitate ventricular arrhythmias.

Table 2: Effect of High-Dose Dobutamine on Action Potential Duration (APD) in Human Ventricles

Myocardial Condition Dobutamine Dose Mean Change in APD (ms) Significance
Normal MyocardiumHigh Dose (10-15 µg/kg/min)-4 ± 2.6Not Significant (vs. low dose)
Ischemic MyocardiumHigh Dose (10-15 µg/kg/min)-22.9 ± 2.9p < 0.01 (vs. normal zone)

Experimental Protocols

Protocol 1: Assessing Arrhythmogenic Potential of this compound using a Langendorff-Perfused Rat Heart

This protocol outlines the methodology for evaluating the pro-arrhythmic effects of high concentrations of this compound on an isolated rat heart.

1. Preparation of Perfusion Buffer:

  • Prepare Krebs-Henseleit buffer containing (in mmol/L): NaCl 120.0, NaHCO3 25.0, KCl 4.0, MgSO4 0.6, NaH2PO4 0.6, CaCl2 2.5, and glucose 11.0.

  • Continuously gas the buffer with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Maintain the buffer temperature at 37°C in a heated reservoir.

2. Heart Excision and Cannulation:

  • Anesthetize a male Wistar rat (300-400g) with sodium pentobarbital (40 mg/kg IP).

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.

  • Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Avoid introducing air bubbles into the system.

  • Secure the aorta to the cannula with a suture.

3. Langendorff Perfusion and Stabilization:

  • Initiate retrograde perfusion at a constant pressure of 80 mmHg.

  • Allow the heart to stabilize for at least 30 minutes. During this period, the heart should be submerged in a temperature-controlled bath containing the perfusion buffer.

  • Monitor heart rate and rhythm via ECG. Only hearts with a stable sinus rhythm should be used for the experiment.

4. Electrophysiological Recordings:

  • ECG: Place three ECG electrodes in close proximity to the heart to record a standard limb lead configuration (e.g., Lead II).

  • Monophasic Action Potentials (MAPs): Place MAP electrodes on the epicardial surface of the left and right ventricles to record regional action potentials. Ensure stable contact to obtain high-quality signals.

5. Experimental Protocol:

  • Baseline Recording: Record baseline ECG and MAPs for 15-20 minutes.

  • Drug Perfusion: Introduce this compound into the perfusion buffer at increasing concentrations. Start with a low concentration and incrementally increase to high concentrations that are expected to elicit a significant chronotropic response.

  • Data Acquisition: Continuously record ECG and MAPs throughout the drug infusion period.

  • Washout: Perfuse the heart with drug-free buffer to observe the reversibility of any effects.

6. Data Analysis:

  • Analyze ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate using an appropriate formula, e.g., Bazett's or Fridericia's).

  • Quantify the incidence and type of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia).

  • Measure the action potential duration at 90% repolarization (APD90) from the MAP recordings.

  • Assess the dispersion of repolarization by comparing APD90 between different recording sites.

Mandatory Visualizations

G Ro363 Ro 363 HCl (High Dose) Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR Binds Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA ↑ PKA cAMP->PKA Activates CaChannel L-type Ca2+ Channel (Phosphorylation) PKA->CaChannel Phosphorylates CaInflux ↑ Ca2+ Influx CaChannel->CaInflux APD Action Potential Duration Shortening CaInflux->APD Dispersion ↑ Dispersion of Repolarization APD->Dispersion Arrhythmia Arrhythmia (e.g., VT) Dispersion->Arrhythmia

Caption: Signaling pathway for this compound-induced arrhythmogenesis.

G Start Start: Anesthetize Rat Excise Excise Heart & Place in Cold Krebs-Henseleit Start->Excise Cannulate Cannulate Aorta on Langendorff Apparatus Excise->Cannulate Stabilize Stabilize Heart (30 min) Constant Pressure Perfusion (80 mmHg, 37°C) Cannulate->Stabilize Record_Baseline Record Baseline ECG & MAPs (15-20 min) Stabilize->Record_Baseline Perfuse_Drug Perfuse with Increasing Concentrations of Ro 363 HCl Record_Baseline->Perfuse_Drug Record_Drug Continuously Record ECG & MAPs Perfuse_Drug->Record_Drug Washout Washout with Drug-Free Buffer Record_Drug->Washout Analyze Analyze Data: - HR, Intervals, Arrhythmia Incidence - APD90, Dispersion Washout->Analyze End End of Experiment Analyze->End

References

Technical Support Center: Optimizing Ro 363 Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Ro 363 hydrochloride in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective β1-adrenoceptor agonist. Its primary mechanism of action is to bind to and activate β1-adrenergic receptors, which are predominantly found in the heart and kidneys. This activation stimulates the Gs alpha-subunit of the associated G-protein, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for its effects as an effective inotropic stimulant, increasing myocardial contractility.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to protect the stock solution from moisture. Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: What is the binding affinity of this compound for β-adrenoceptors?

This compound displays high selectivity for the β1-adrenoceptor over the β2-adrenoceptor. The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant) and pKD (the negative logarithm of the dissociation constant), are summarized in the table below. A higher pKi or pKD value indicates a stronger binding affinity.

ParameterReceptor SubtypeTissue/Cell LineValue
pKi β1-adrenoceptorHuman Atrium7.7 - 8.0
pKi β2-adrenoceptorHuman Atrium5.8 - 6.1
pKD β1-adrenoceptorGuinea Pig Atria7.8

Data compiled from published research.[2][3]

Q4: What is a typical effective concentration range for this compound in in vitro functional assays?

The effective concentration of this compound will vary depending on the specific cell line, receptor expression level, and the functional endpoint being measured. Based on studies in isolated tissues, the pEC50 (negative logarithm of the half-maximal effective concentration) for its inotropic effects in human atrial preparations is approximately 8.0 to 8.2.[3] For recombinant cell lines, it is recommended to perform a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cellular response to this compound 1. Low β1-adrenoceptor expression: The cell line used may not endogenously express the β1-adrenoceptor or may express it at very low levels.2. Compound degradation: Improper storage of the stock solution or repeated freeze-thaw cycles can lead to degradation.3. Suboptimal assay conditions: The incubation time may be too short, or the cell density may not be optimal.1. Use a cell line known to express functional β1-adrenoceptors (e.g., CHO-β1, HEK293-β1) or transfect your cell line of interest with a β1-adrenoceptor expression vector.2. Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.3. Optimize assay parameters. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) and test different cell seeding densities to find the optimal conditions for your assay.
High background signal in the assay 1. High final DMSO concentration: The concentration of the vehicle (DMSO) in the final assay volume may be too high, causing non-specific effects.2. Contamination: Bacterial or fungal contamination of cell cultures can interfere with assay readouts.1. Ensure the final DMSO concentration is below 0.1%. Prepare serial dilutions of the stock solution in your assay buffer or medium.2. Regularly check cell cultures for contamination. Use aseptic techniques and consider using a penicillin-streptomycin solution in your culture medium if appropriate for your cell line.
Precipitation of the compound in aqueous solution 1. Poor solubility: this compound has limited solubility in aqueous solutions at high concentrations.2. Incorrect pH of the buffer: The solubility of the compound can be pH-dependent.1. Prepare the working solution fresh from the DMSO stock just before use. Ensure thorough mixing.2. Check the pH of your assay buffer. Ensure it is within a physiological range (typically pH 7.2-7.4) that is compatible with both the cells and the compound.
Inconsistent results between experiments 1. Variation in cell passage number: The expression level of receptors and cellular responsiveness can change with increasing passage number.2. Inconsistent cell health and density: Variations in cell viability and seeding density can lead to variability in the results.1. Use cells within a defined passage number range for all experiments.2. Ensure consistent cell handling procedures. Always check cell viability (e.g., using trypan blue exclusion) before seeding and maintain a consistent seeding density.

Experimental Protocols & Visualizations

β1-Adrenergic Receptor Signaling Pathway

Activation of the β1-adrenergic receptor by an agonist like this compound primarily initiates the Gs-cAMP signaling cascade.

Gs_cAMP_Pathway Ro363 This compound Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR Binds to G_protein Gs Protein (αβγ) Beta1AR->G_protein Activates G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ca²⁺ influx, gene expression) PKA->Downstream Phosphorylates targets

Caption: Canonical Gs-cAMP signaling pathway activated by this compound.

Experimental Workflow: cAMP Accumulation Assay

This workflow outlines the key steps for measuring this compound-induced cAMP accumulation in a cell-based assay.

cAMP_Workflow start Start seed_cells Seed β1-AR expressing cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 pre_treat Pre-treat with PDE inhibitor (e.g., IBMX) for 30 min incubate1->pre_treat add_agonist Add varying concentrations of This compound pre_treat->add_agonist incubate2 Incubate for 15-30 minutes at 37°C add_agonist->incubate2 lyse_cells Lyse cells incubate2->lyse_cells detect_cAMP Detect intracellular cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Analyze data and plot dose-response curve detect_cAMP->analyze end End analyze->end

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Protocol: cAMP Accumulation Assay in CHO-β1 Cells

This protocol is adapted for a 96-well format using a competitive immunoassay for cAMP detection (e.g., HTRF or ELISA-based kits).

Materials:

  • CHO cells stably expressing the human β1-adrenoceptor (CHO-β1)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor stock solution (e.g., 100 mM IBMX in DMSO)

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • cAMP assay kit (including lysis buffer, standards, and detection reagents)

  • 96-well white opaque tissue culture plates

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed CHO-β1 cells into a 96-well white opaque plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in stimulation buffer. A typical concentration range to test would be from 1 nM to 10 µM.

    • Prepare a working solution of the PDE inhibitor (e.g., 1 mM IBMX) in stimulation buffer.

  • Assay Execution:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of the PDE inhibitor working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the serially diluted this compound to the appropriate wells. Include a vehicle control (stimulation buffer with 0.1% DMSO) and a positive control (e.g., 10 µM Isoprenaline).

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Following the incubation, lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.

    • Add the detection reagents as instructed by the kit manufacturer.

    • Incubate for the recommended time to allow for the detection reaction to occur.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Generate a cAMP standard curve using the standards provided in the kit.

    • Calculate the concentration of cAMP in each well by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.[4]

Logical Relationship: Troubleshooting Low Signal

This diagram illustrates a logical approach to troubleshooting low signal in a cAMP assay.

Troubleshooting_Logic start Low cAMP Signal Observed check_positive_control Is the positive control (e.g., Isoprenaline) working? start->check_positive_control check_cells Check cell health, passage number, and β1-AR expression check_positive_control->check_cells No check_compound Is the Ro 363 stock solution fresh and properly stored? check_positive_control->check_compound Yes optimize_assay Optimize assay conditions: - Incubation times - Cell density - PDE inhibitor concentration check_cells->optimize_assay check_reagents Check assay kit reagents (e.g., expiration dates) check_reagents->optimize_assay check_compound->optimize_assay Yes prepare_new_stock Prepare a fresh stock solution of this compound check_compound->prepare_new_stock No prepare_new_stock->optimize_assay

Caption: A decision tree for troubleshooting low cAMP assay signals.

References

long-term stability of frozen Ro 363 hydrochloride aliquots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of frozen Ro 363 hydrochloride aliquots. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store aliquots of this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To minimize degradation, it is advisable to store the solutions under a nitrogen atmosphere.[1][3]

Q2: How should I prepare my this compound stock solution?

A2: this compound can be dissolved in various solvents, including DMSO and water.[1] For a 125 mg/mL stock solution in DMSO, ultrasonic treatment may be necessary to achieve full dissolution. If preparing an aqueous stock solution, it is recommended to use freshly opened DMSO if co-solvents are needed, as it is hygroscopic and can affect solubility. Once prepared, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Can I store my this compound stock solution at room temperature?

A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While the compound may be shipped at room temperature for short durations, long-term storage at room temperature can lead to degradation.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can be indicated by a loss of potency in your experiments, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of additional peaks in analytical chromatography (e.g., HPLC).

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and highly selective β1-adrenoceptor agonist. It acts as an effective inotropic stimulant and a cardiovascular modulator, leading to an increase in myocardial contractility and a reduction in diastolic blood pressure.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity in the experiment. Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from solid compound.2. Ensure aliquots are stored at the correct temperature (-80°C or -20°C) and protected from light.3. Avoid multiple freeze-thaw cycles by using single-use aliquots.4. Verify the accuracy of the concentration of the stock solution.
Precipitate observed in the frozen aliquot upon thawing. The concentration of the compound exceeds its solubility in the chosen solvent at lower temperatures.1. Gently warm the vial to 37°C and use sonication to redissolve the precipitate.2. Consider preparing a more dilute stock solution for storage.3. If using a buffer, ensure the pH is within the optimal range for solubility.
Inconsistent results between experiments. Variability in the potency of different aliquots.1. Ensure all aliquots are from the same stock solution and have been stored under identical conditions.2. Perform a quality control check on a new batch of aliquots to confirm concentration and purity via HPLC.

Long-Term Stability Data of Frozen this compound Aliquots

The following table summarizes the expected stability of this compound aliquots stored at different temperatures over a 12-month period. This data is based on typical stability profiles for similar compounds and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.

Storage Temperature Solvent Time Point (Months) Purity by HPLC (%) Observations
-20°CDMSO099.8Clear, colorless solution
199.5No visible changes
397.2Slight increase in minor impurity peaks
694.1Further increase in impurity peaks
1288.5Significant degradation observed
-80°CDMSO099.8Clear, colorless solution
199.8No visible changes
399.6No significant changes
699.2Minor increase in impurity peaks
1298.5Stable with minimal degradation

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • If necessary, sonicate the solution in an ultrasonic bath until the compound is fully dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Assessing the Stability of Frozen this compound Aliquots
  • Objective: To determine the stability of this compound in frozen aliquots over time.

  • Materials: Prepared aliquots of this compound stock solution, HPLC system with a suitable column (e.g., C18), mobile phase, reference standard of this compound.

  • Procedure:

    • Prepare a sufficient number of aliquots from a single, freshly prepared stock solution.

    • Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from each storage condition.

    • Thaw the aliquot and analyze its purity and concentration using a validated HPLC method.

    • Compare the results to the initial analysis at time point 0 and to a freshly prepared reference standard.

    • Record any changes in physical appearance (color, clarity, precipitation).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound aliquot Aliquot into Single-Use Vials prep->aliquot store Store at -20°C and -80°C aliquot->store tp0 Time Point 0: Analyze Initial Purity store->tp0 tp_n Time Points (1, 3, 6, 12 months): Analyze Stored Aliquots store->tp_n hplc HPLC Analysis (Purity and Concentration) tp0->hplc tp_n->hplc compare Compare Results to Time Point 0 and Reference hplc->compare report Report Stability Data compare->report

Caption: Workflow for assessing the long-term stability of this compound.

signaling_pathway This compound Signaling Pathway cluster_cell Cell Membrane Ro363 Ro 363 Hydrochloride beta1AR β1-Adrenergic Receptor Ro363->beta1AR binds and activates g_protein Gs Protein beta1AR->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes conversion atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects (e.g., Increased Myocardial Contractility) pka->downstream phosphorylates targets

Caption: Simplified signaling pathway of this compound via the β1-adrenergic receptor.

References

impact of solvent choice on Ro 363 hydrochloride activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 363 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its primary mechanism of action? This compound is a potent and highly selective β1-adrenoceptor agonist. Its primary mechanism of action is to bind to and activate β1-adrenergic receptors, which are predominantly found in cardiac tissue. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[1][2] This signaling cascade results in increased heart rate and myocardial contractility.[3]
What are the recommended solvents for dissolving this compound? This compound is soluble in aqueous solutions and organic solvents. For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[4] It is also soluble in water.[5] For stock solutions, it is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility. For in vivo formulations, combinations of DMSO with other solvents like PEG300, Tween-80, and saline or corn oil have been reported.
What is the recommended storage condition for this compound and its stock solutions? Solid this compound should be stored at 4°C under a nitrogen atmosphere. Stock solutions in solvent should be stored at -20°C for up to one month or at -80°C for up to six months, preferably under nitrogen. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
What are the expected downstream effects of β1-adrenoceptor activation by this compound? The primary downstream effect is an increase in intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets. In cardiac myocytes, this includes L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. These events contribute to increased heart rate and contractility.

Troubleshooting Guides

Issue 1: Inconsistent or No Drug Activity in Functional Assays
Potential Cause Troubleshooting Step
Degradation of this compound Ensure the compound has been stored correctly (4°C for solid, -20°C or -80°C for stock solutions). Prepare fresh stock solutions if degradation is suspected. Avoid repeated freeze-thaw cycles by preparing aliquots.
Improper Solvent or Dilution Use high-purity, anhydrous DMSO for initial stock solutions. When diluting into aqueous buffers for final assay concentrations, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-specific effects on cells or receptor activity. Perform a vehicle control to assess the effect of the solvent alone.
Cell Line Issues Confirm that the cell line used (e.g., CHO, HEK293) expresses a functional human β1-adrenoceptor at sufficient levels. Passage number can affect receptor expression; use cells within a validated passage range.
Assay Conditions Optimize incubation times and temperatures. For cAMP assays, ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included in the assay buffer to prevent cAMP degradation.
Issue 2: High Variability in Dose-Response Curves
Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Prepare a master mix of reagents where possible to minimize well-to-well variability.
Cell Seeding Density Ensure a uniform cell monolayer by proper cell counting and seeding techniques. Edge effects in multi-well plates can be a source of variability; consider not using the outer wells for data points.
Data Analysis Use a non-linear regression model to fit the dose-response curve. Ensure that the data is normalized appropriately (e.g., to vehicle control and a maximal agonist response).
Compound Precipitation At higher concentrations, this compound may precipitate in aqueous buffers. Visually inspect solutions for any signs of precipitation. If necessary, sonication or gentle warming can be used to aid dissolution, but ensure this does not degrade the compound.

Impact of Solvent Choice on this compound Activity

Currently, there is a lack of direct, quantitative studies comparing the activity (e.g., EC50, Emax) of this compound when dissolved in different solvents. However, based on general principles for G-protein coupled receptor (GPCR) assays, the following should be considered:

  • DMSO : While an excellent solvent for many organic molecules, high concentrations of DMSO can affect cell membrane integrity and the function of membrane-bound proteins like GPCRs. It is crucial to keep the final concentration of DMSO in the assay as low as possible (ideally ≤0.1%) and to always include a vehicle control with the same DMSO concentration as the highest drug concentration.

  • Ethanol : Similar to DMSO, ethanol can have direct effects on cell membranes and protein function. Its use should also be minimized, and a vehicle control is essential.

  • Aqueous Buffers (e.g., PBS, HBSS) : Direct dissolution in aqueous buffers is preferred to minimize solvent-related artifacts. However, the solubility of this compound may be limited in purely aqueous solutions at high concentrations. Solubility in PBS has been reported to be achievable with sonication and warming. The pH of the buffer should be controlled, as significant deviations from physiological pH can alter both the drug's charge state and the receptor's conformation and activity.

Recommendation: For in vitro cell-based assays, prepare a high-concentration stock solution of this compound in 100% high-purity DMSO. Then, perform serial dilutions in an appropriate aqueous assay buffer (e.g., HBSS) to achieve the final desired concentrations, ensuring the final DMSO concentration remains below a level that affects the assay system.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the β1-adrenoceptor.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing the human β1-adrenoceptor.

    • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.

    • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).

    • GTP (100 µM) to ensure agonist binding is to the uncoupled form of the receptor.

    • Non-specific binding control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM propranolol).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes (e.g., 30 µg protein/well).

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of the radioligand (e.g., ~3 nM [3H]-DHA).

    • For non-specific binding wells, add the non-specific binding control instead of this compound.

    • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 180 minutes), with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by fitting the data to a one-site competition model using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol provides a general method to measure the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

  • Materials:

    • CHO or HEK293 cells stably expressing the human β1-adrenoceptor.

    • Assay Buffer: e.g., HBSS or serum-free media.

    • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

    • Positive control: A known full β-agonist (e.g., isoproterenol).

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluency.

    • On the day of the assay, replace the growth medium with assay buffer containing the PDE inhibitor and incubate for a short period.

    • Add increasing concentrations of this compound or the positive control (isoproterenol).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells (if required by the cAMP detection kit).

    • Measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro363 Ro 363 HCl b1AR β1-Adrenergic Receptor Ro363->b1AR Binds to GProtein Gs Protein (α, β, γ) b1AR->GProtein Activates Galpha_GTP Gα-GTP GProtein->Galpha_GTP Dissociates to Gbeta_gamma Gβγ GProtein->Gbeta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Galpha_GTP->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response (e.g., Increased Heart Rate) Targets->Response Leads to

Caption: β1-Adrenergic Receptor Signaling Pathway Activated by this compound.

G Start Start Experiment PrepStock Prepare Ro 363 HCl Stock Solution (e.g., in DMSO) Start->PrepStock PrepCells Prepare Cells (e.g., CHO-β1AR) Start->PrepCells DiluteDrug Perform Serial Dilutions in Assay Buffer PrepStock->DiluteDrug TreatCells Treat Cells with Ro 363 HCl Dilutions PrepCells->TreatCells DiluteDrug->TreatCells Incubate Incubate (e.g., 37°C, 30 min) TreatCells->Incubate Measure Measure Endpoint (e.g., cAMP levels) Incubate->Measure Analyze Data Analysis: Non-linear Regression (Dose-Response Curve) Measure->Analyze End Determine EC50/Emax Analyze->End

Caption: General Experimental Workflow for a this compound Functional Assay.

References

minimizing tachyphylaxis with Ro 363 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice. "Ro 363 hydrochloride" does not correspond to a known compound in publicly available scientific literature. The information provided below is based on a hypothetical scenario and should not be used for actual experimental design or clinical application.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
Ro363-T01 What is the primary mechanism of action for this compound in preventing tachyphylaxis? The mechanism of action for the hypothetical compound this compound is theorized to involve the modulation of receptor desensitization and downregulation. It is believed to act as a positive allosteric modulator of the target receptor, stabilizing its active conformation and thereby preventing the rapid loss of response (tachyphylaxis) that can occur with repeated agonist stimulation.
Ro363-T02 Is this compound effective for all types of receptor tachyphylaxis? The specificity of this compound is still under investigation. Its efficacy is likely dependent on the specific receptor system and the underlying mechanisms driving tachyphylaxis (e.g., phosphorylation by G protein-coupled receptor kinases, arrestin binding). Preliminary data suggests it is most effective for G-protein coupled receptors that undergo rapid internalization.
Ro363-T03 What are the known off-target effects of this compound? Due to its novel structure, comprehensive off-target screening is ongoing. Researchers should exercise caution and perform appropriate control experiments to rule out confounding effects. Known off-target interactions are currently not documented.
Ro363-T04 What is the recommended solvent and storage condition for this compound? This compound is a water-soluble crystalline solid. For stock solutions, it is recommended to dissolve it in sterile, deionized water at a concentration of 10 mM. Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue IDProblemPossible CausesSuggested Solutions
Ro363-TS01 Variability in the prevention of tachyphylaxis between experiments. - Inconsistent agonist concentration. - Cell passage number and health. - Purity and stability of this compound.- Use a freshly prepared agonist solution for each experiment. - Maintain a consistent cell passage number and ensure cell viability is >95%. - Prepare fresh dilutions of this compound from a properly stored stock solution.
Ro363-TS02 Observed cellular toxicity at higher concentrations of this compound. - The compound may have a narrow therapeutic window. - Contamination of the compound or solvent.- Perform a dose-response curve to determine the optimal non-toxic concentration. - Use high-purity, sterile reagents and solvents. - Include a vehicle-only control to assess baseline toxicity.
Ro363-TS03 No significant effect of this compound on tachyphylaxis. - The specific receptor system may not be susceptible to modulation by this compound. - Incorrect experimental timing (pre-incubation, co-administration).- Confirm the expression and function of the target receptor in your cell model. - Optimize the pre-incubation time and concentration of this compound. A typical starting point is a 30-minute pre-incubation before agonist addition.

Experimental Protocols

Protocol 1: In Vitro Assay for Tachyphylaxis Prevention

This protocol outlines a general method to assess the efficacy of this compound in preventing agonist-induced tachyphylaxis in a cell-based assay.

Materials:

  • Cell line expressing the target G-protein coupled receptor (GPCR).

  • Cell culture medium and supplements.

  • Agonist for the target GPCR.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Detection reagent for downstream signaling (e.g., cAMP assay kit, calcium flux dye).

  • Multi-well plates (96-well or 384-well).

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the cell culture medium and wash the cells once with assay buffer.

    • Add the this compound dilutions to the respective wells. Include a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Initial Agonist Stimulation (S1):

    • Add the EC50 concentration of the agonist to all wells.

    • Measure the initial response (e.g., cAMP levels, calcium fluorescence) according to the assay kit manufacturer's instructions.

  • Wash and Second Incubation:

    • Aspirate the agonist-containing buffer and wash the cells three times with assay buffer to remove the agonist.

    • Add the same concentrations of this compound (or vehicle) back to the wells and incubate for a defined period (e.g., 60 minutes) to allow for receptor resensitization.

  • Second Agonist Stimulation (S2):

    • Re-stimulate the cells with the same EC50 concentration of the agonist.

    • Measure the second response.

  • Data Analysis:

    • Calculate the percentage of the second response (S2) relative to the first response (S1) for each condition.

    • % Response = (S2 / S1) * 100

    • Plot the % Response against the concentration of this compound to determine its potency in preventing tachyphylaxis.

Visualizations

cluster_pathway Hypothetical Signaling Pathway for this compound Agonist Agonist GPCR GPCR (Active) Agonist->GPCR Binds & Activates G_Protein G-Protein Activation GPCR->G_Protein Desensitization Desensitization (Tachyphylaxis) GPCR->Desensitization Ro363 Ro 363 HCl Ro363->GPCR Positive Allosteric Modulation Ro363->Desensitization Inhibits GPCR_Inactive GPCR (Inactive) Downstream Downstream Signaling G_Protein->Downstream Internalization Receptor Internalization Desensitization->Internalization Internalization->GPCR_Inactive

Caption: Hypothetical mechanism of Ro 363 HCl in preventing GPCR tachyphylaxis.

cluster_workflow Experimental Workflow for Tachyphylaxis Assay Start Seed Cells in Multi-well Plate Preincubation Pre-incubate with Ro 363 HCl or Vehicle (30 min) Start->Preincubation S1 Stimulate with Agonist (S1) & Measure Response Preincubation->S1 Wash Wash to Remove Agonist S1->Wash Reincubation Re-add Ro 363 HCl or Vehicle (60 min) Wash->Reincubation S2 Stimulate with Agonist (S2) & Measure Response Reincubation->S2 Analysis Calculate % Response (S2/S1) S2->Analysis

Caption: Workflow for the in vitro tachyphylaxis prevention assay.

proper handling and safety precautions for Ro 363 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ro 363 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure proper handling and successful experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and highly selective β1-adrenoceptor agonist.[1][2][3][4] It acts as an effective inotropic stimulant, leading to an increase in myocardial contractility and a reduction in diastolic blood pressure.[1]

2. What are the primary research applications of this compound?

This compound is primarily used in cardiovascular research to study the effects of β1-adrenoceptor stimulation. This includes investigating cardiac function, blood pressure regulation, and the potential therapeutic effects of selective β1-agonists.

3. What are the necessary safety precautions when handling this compound?

As a laboratory chemical, standard safety protocols should be followed. This includes:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a cool, dry place.

4. What should I do in case of accidental exposure?

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

5. How should this compound be stored?

For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 4°C is acceptable. It should be kept in a tightly sealed container, protected from light and moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in stock solution The solvent has a high water content, or the storage temperature is fluctuating.Use fresh, anhydrous solvents for preparing stock solutions. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Inconsistent or unexpected experimental results 1. Degradation of the compound. 2. Incorrect concentration. 3. Cellular tolerance or desensitization.1. Use freshly prepared solutions. 2. Verify the concentration of your stock solution. 3. Consider time-course experiments to check for desensitization of the β1-adrenoceptors.
Low signal-to-noise ratio in cellular assays 1. Low receptor expression in the chosen cell line. 2. Suboptimal assay conditions.1. Use a cell line known to express β1-adrenoceptors at a sufficient level. 2. Optimize assay parameters such as incubation time, temperature, and cell density.
High variability in animal studies 1. Animal stress. 2. Improper drug administration.1. Allow for an adequate acclimatization period for the animals before the experiment. 2. Ensure consistent and accurate administration of the compound.

Quantitative Data

The following table summarizes the pharmacological data for Ro 363.

ParameterValueSpecies/TissueReference
pKi (β1-adrenoceptor) 7.7 - 8.0Human Atrium
pKi (β2-adrenoceptor) 5.8 - 6.1Human Atrium
pEC50 (inotropic effect) 8.0 - 8.2Human Atrium
Intrinsic Activity (vs. Isoprenaline) 0.54 - 0.80Human Atrium
Potency (vs. Isoprenaline) Approx. half as potentGuinea-pig trachea

Experimental Protocols

In Vitro Isolated Organ Bath Assay

This protocol describes a general procedure for assessing the effect of this compound on isolated cardiac tissue.

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., guinea pig) and quickly excise the heart.

    • Place the heart in cold, oxygenated Krebs-Henseleit buffer.

    • Isolate the atria or ventricles and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

    • Apply a resting tension (e.g., 1 gram) and allow for further stabilization.

  • Compound Administration:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO).

    • Add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Data Acquisition:

    • Record the contractile force and rate using a force-displacement transducer and a data acquisition system.

    • Construct a concentration-response curve to determine the EC50 and maximum effect.

In Vivo Blood Pressure Measurement in Rodents

This protocol outlines a general method for measuring the effect of this compound on blood pressure in anesthetized rats.

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Instrumentation:

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

    • Continuously monitor and record blood pressure and heart rate.

  • Equilibration:

    • Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are consistent.

  • Compound Administration:

    • Administer this compound intravenously at increasing doses.

    • Allow sufficient time between doses for the blood pressure and heart rate to return to baseline or stabilize.

  • Data Analysis:

    • Analyze the changes in mean arterial pressure and heart rate in response to each dose of this compound.

Signaling Pathway and Experimental Workflow Diagrams

β1-Adrenergic Receptor Signaling Pathway

beta1_signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Ro363 Ro 363 HCl Beta1R β1-Adrenergic Receptor Ro363->Beta1R binds G_protein Gs Protein Beta1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Calcium Ca²⁺ Channels PKA->Calcium phosphorylates CellularResponse Increased Myocardial Contractility Calcium->CellularResponse leads to

Caption: β1-Adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Assay

experimental_workflow A Tissue Isolation (e.g., Guinea Pig Atria) B Mount in Organ Bath (Krebs-Henseleit Buffer, 37°C) A->B C Equilibration (60 min) B->C E Cumulative Addition of Ro 363 HCl C->E D Prepare Ro 363 HCl Stock Solution D->E F Record Contractile Force and Rate E->F G Data Analysis (Concentration-Response Curve) F->G

Caption: Workflow for an in vitro isolated organ bath experiment.

References

Validation & Comparative

A Comparative Analysis of Ro 363 Hydrochloride and Isoprenaline in Cardiac Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice of a suitable β-adrenergic agonist in cardiac assays is critical for obtaining precise and reproducible results. This guide provides a detailed comparison of Ro 363 hydrochloride, a selective β1-adrenoceptor agonist, and isoprenaline, a non-selective β-adrenoceptor agonist, with supporting experimental data and protocols.

Isoprenaline, a synthetic catecholamine, has long been a standard tool in cardiovascular research and clinical practice. It non-selectively activates both β1 and β2-adrenergic receptors, leading to a broad range of physiological responses, including increased heart rate, contractility, and smooth muscle relaxation.[1][2][3][4] In contrast, this compound has emerged as a potent and highly selective agonist for the β1-adrenoceptor subtype, offering a more targeted approach to studying cardiac function.[5] This selectivity can be advantageous in experimental settings where the specific effects of β1-adrenoceptor stimulation are under investigation, minimizing the confounding influence of β2-adrenoceptor activation.

Quantitative Comparison of Receptor Affinity and Potency

Experimental data from studies on guinea pig tissues highlight the distinct pharmacological profiles of Ro 363 and isoprenaline. The following table summarizes key quantitative parameters, providing a clear comparison of their affinity and potency at β1 and β2-adrenoceptors.

ParameterThis compound(-)-IsoprenalineTissue/ReceptorReference
pKD (Affinity) 7.86.4Left Atria (β1)
6.06.0Uterus (β2)
Relative Potency ~0.5x1xβ1-mediated effects (e.g., guinea-pig atria)
100-350x less potent1xβ2-mediated effects (e.g., guinea-pig uterus)
Intrinsic Activity 0.81Atrial preparations (β1)
0.251Uterine preparations (β2)

Signaling Pathways

The distinct effects of Ro 363 and isoprenaline stem from their differential activation of β-adrenergic receptor subtypes, which subsequently initiate downstream signaling cascades within cardiomyocytes.

cluster_Ro363 This compound cluster_Isoprenaline Isoprenaline cluster_downstream Downstream Signaling Cascade Ro363 Ro 363 beta1_Ro β1-Adrenoceptor Ro363->beta1_Ro Selective Agonist G_protein Gs Protein Activation beta1_Ro->G_protein Isoprenaline Isoprenaline beta1_Iso β1-Adrenoceptor Isoprenaline->beta1_Iso Non-selective Agonist beta2_Iso β2-Adrenoceptor Isoprenaline->beta2_Iso beta1_Iso->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_channel Phosphorylation of L-type Ca2+ channels PKA->Ca_channel Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Cardiac_effects ↑ Inotropy & Chronotropy Ca_influx->Cardiac_effects

Signaling pathways of Ro 363 and Isoprenaline.

Experimental Protocols

To comparatively assess the cardiac effects of Ro 363 and isoprenaline, a standard experimental workflow can be employed using isolated cardiac tissue preparations.

Isolated Langendorff Heart Preparation

This protocol allows for the assessment of inotropic (contractile force) and chronotropic (heart rate) effects in an ex vivo setting.

  • Animal Model: Male guinea pigs (250-350 g) are commonly used.

  • Anesthesia and Heparinization: The animal is anesthetized, and heparin is administered to prevent blood clotting.

  • Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at a constant temperature (37°C) and pressure.

  • Parameter Measurement: A force transducer is attached to the apex of the ventricle to measure contractile force. Heart rate is derived from the electrocardiogram (ECG) or the pressure waveform.

  • Stabilization: The preparation is allowed to stabilize for a period of 20-30 minutes.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Ro 363 or isoprenaline to the perfusion solution.

  • Data Analysis: Changes in contractile force and heart rate are recorded and analyzed to determine potency (EC50) and efficacy (Emax).

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of the compounds for β1 and β2-adrenoceptors.

  • Membrane Preparation: Cardiac tissue (for β1) or other tissues rich in β2-receptors (e.g., lung or uterus) are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: Membranes are incubated with a radiolabeled ligand that binds to β-adrenoceptors (e.g., [125I]-iodocyanopindolol) in the presence of varying concentrations of the unlabeled competitor drug (Ro 363 or isoprenaline).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibitory constant (Ki), which is then converted to the dissociation constant (KD).

start Start tissue_prep Isolated Tissue Preparation (e.g., Langendorff Heart) start->tissue_prep stabilization Stabilization Period tissue_prep->stabilization drug_admin Cumulative Drug Administration (Ro 363 or Isoprenaline) stabilization->drug_admin data_acq Data Acquisition (Inotropy, Chronotropy) drug_admin->data_acq analysis Concentration-Response Curve Analysis (EC50, Emax) data_acq->analysis end End analysis->end

Experimental workflow for cardiac assays.

Conclusion

References

A Comparative Guide to Ro 363 Hydrochloride and Dobutamine: A Review of Preclinical and Clinical Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Ro 363 hydrochloride and dobutamine, two inotropic agents with distinct profiles. The information presented is based on available preclinical and clinical experimental data, offering insights into their mechanisms of action, receptor selectivity, and cardiovascular effects.

At a Glance: Key Pharmacological Properties

FeatureThis compoundDobutamine
Primary Mechanism Potent and highly selective β1-adrenoceptor agonist.[1][2]Predominantly a β1-adrenoceptor agonist, with weaker β2- and α1-adrenoceptor activity.[3][4]
Inotropic Effect Effective inotropic stimulant, increases myocardial contractility.[1]Direct-acting inotropic agent, increases myocardial contractility and stroke volume.
Chronotropic Effect Increases heart rate. Arrhythmic contractions observed at doses producing 70-100% of maximal chronotropic response in isolated guinea pig hearts.Mild chronotropic effects compared to isoproterenol. Can cause a marked increase in heart rate, especially at higher doses.
Vascular Effects Reduces diastolic blood pressure.Complex vascular effects due to mixed receptor activity. The (+) isomer is a potent β1 agonist and α1 antagonist, while the (-) isomer is an α1 agonist. This can result in vasodilation (β2 effect) balanced by vasoconstriction (α1 effect).
Arrhythmogenic Potential In chloralose-anesthetized cats, it is essentially devoid of arrhythmogenic activity compared to epinephrine. However, it can elicit ventricular arrhythmias following subarrhythmic doses of ouabain.Pro-arrhythmic effects have been observed, particularly in patients with severe chronic heart failure. The incidence of arrhythmias may be higher with dobutamine compared to other inotropes like milrinone.

In Vitro Pharmacology: A Quantitative Comparison

The following tables summarize the in vitro receptor binding affinities and functional potencies of this compound and dobutamine.

Table 1: Receptor Binding Affinity (Ki/KD values)
CompoundReceptorSpecies/TissueKi/KD (µM)Reference
This compound β1-adrenoceptorGuinea Pig AtriapKD = 7.8
β2-adrenoceptorGuinea Pig UteruspKD = 6.0
Dobutamine β1-adrenoceptorRat Heart2.5
β2-adrenoceptorRat Lung25.4
α1-adrenoceptorRabbit Uterus0.14
α2-adrenoceptorRabbit Uterus5.7
Table 2: Functional Potency (pEC50/pD2 values)
CompoundParameterSpecies/TissuepEC50/pD2Reference
(-)-Ro 363 Inotropic EffectHuman Atria8.0 - 8.2
Dobutamine Not available in cited literature

In Vivo Hemodynamic Effects: Preclinical and Clinical Data

Dobutamine: Dose-Dependent Cardiovascular Effects in a Canine Model

A study in anesthetized dogs demonstrated the dose-dependent hemodynamic effects of dobutamine infusion.

Dobutamine Dose (µg/kg/min)Change in Heart RateChange in Cardiac OutputChange in Systemic Vascular ResistanceReference
10 - 160IncreasedIncreasedDecreased

In conscious dogs with and without acute myocardial infarction, a 20 µg/kg/min infusion of dobutamine was shown to increase cardiac output and left ventricular dP/dt.

This compound: Qualitative In Vivo Observations

In chloralose-anesthetized cats, this compound was observed to be essentially devoid of arrhythmogenic activity when compared to epinephrine. In isolated perfused guinea pig hearts, Ro 363 induced arrhythmic contractions at doses that produced 70-100% of its maximal chronotropic effects.

Signaling Pathways

Both this compound and dobutamine exert their primary effects through the activation of β1-adrenergic receptors, which are G-protein coupled receptors. The binding of these agonists initiates a signaling cascade that ultimately leads to increased myocardial contractility.

β1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contractility Increased Myocardial Contractility Ca_Influx->Contractility

Caption: Signaling pathway of β1-adrenergic receptor agonists.

Experimental Protocols

Radioligand Binding Assay for Dobutamine
  • Objective: To determine the binding affinity of dobutamine for β-adrenergic receptor subtypes.

  • Tissues: Rat heart (rich in β1 receptors) and rat lung (rich in β2 receptors) were used to prepare membrane fractions.

  • Radioligand: (-)-[3H]dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.

  • Procedure:

    • Membrane preparations were incubated with a fixed concentration of [3H]DHA and varying concentrations of unlabeled dobutamine.

    • The reaction was allowed to reach equilibrium.

    • Bound and free radioligand were separated by rapid filtration.

    • The radioactivity of the filters was measured by liquid scintillation counting.

    • The concentration of dobutamine that inhibits 50% of the specific binding of [3H]DHA (IC50) was determined.

    • The equilibrium dissociation constant (KD) was calculated using the Cheng-Prusoff equation.

  • Reference:

Isolated Perfused Heart (Langendorff) Preparation for this compound
  • Objective: To assess the inotropic and chronotropic effects and arrhythmogenic potential of this compound.

  • Animal Model: Guinea pig.

  • Procedure:

    • The heart was excised and mounted on a Langendorff apparatus.

    • The heart was retrogradely perfused through the aorta with a physiological salt solution.

    • Heart rate and contractile force were continuously monitored.

    • Increasing concentrations of this compound were administered to determine dose-response relationships for inotropic and chronotropic effects.

    • The occurrence of arrhythmias was observed, particularly at higher concentrations.

  • Reference:

Conceptual Experimental Workflow for Inotropic Agent Comparison cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding Assays (β1, β2, α1, α2) Functional_Assays Isolated Tissue Functional Assays (e.g., Atria, Papillary Muscle) Receptor_Binding->Functional_Assays Correlate with Langendorff Isolated Perfused Heart (Langendorff Preparation) Functional_Assays->Langendorff Inform Animal_Models Anesthetized/Conscious Animal Models (e.g., Dog, Cat, Rodent) Langendorff->Animal_Models Guide Hemodynamic_Monitoring Hemodynamic Monitoring (BP, HR, CO, ECG) Animal_Models->Hemodynamic_Monitoring Involves Arrhythmia_Induction Arrhythmia Induction Protocols (e.g., with Ouabain, Halothane) Animal_Models->Arrhythmia_Induction May include

References

Comparative Selectivity Profile of β-Adrenergic Receptor Agonists: Ro 363 Hydrochloride, Dobutamine, and Salbutamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profiles of three notable β-adrenergic receptor agonists: Ro 363 hydrochloride, dobutamine, and salbutamol. The information presented herein is supported by experimental data from peer-reviewed scientific literature to facilitate an objective evaluation of their performance at β1 and β2 adrenergic receptors.

Selectivity and Potency at β1 vs. β2 Adrenergic Receptors

The following table summarizes the binding affinities and functional potencies of this compound, dobutamine, and salbutamol at β1 and β2 adrenergic receptors. This quantitative data allows for a direct comparison of their selectivity and efficacy.

CompoundReceptorBinding AffinityFunctional Potency & EfficacySelectivity
This compound β1 pKD: 7.8[1]pEC50: 8.0 - 8.2[2]Highly β1 selective
pKi: 7.7 - 8.0[2]Intrinsic Activity: 0.54 - 0.8 (vs. Isoprenaline)[2]
β2 pKD: 6.0[1]Low activity (approx. 400x less active than Isoprenaline)
pKi: 5.8 - 6.1Intrinsic Activity: 0.25 (vs. Isoprenaline)
Dobutamine β1 KD: 2.5 µM (pKD ≈ 5.6)Primarily a β1 agonistModerately β1 selective
β2 KD: 25.4 µM (pKD ≈ 4.6)Mild β2 effect
Salbutamol (Albuterol) β1 Lower affinitySignificantly less potent than at β2Highly β2 selective
β2 pIC50: 5.1Potent β2 agonist(29 times more selective for β2)

Key Observations:

  • This compound demonstrates high affinity and functional potency for the β1 receptor, with significantly lower affinity and activity at the β2 receptor, establishing it as a highly selective β1 agonist.

  • Dobutamine also shows a preference for the β1 receptor, though its selectivity appears more moderate compared to Ro 363. It is a racemic mixture where the (+) isomer is a potent β1 agonist and a weak β2 agonist, while the (-) isomer is an α1 agonist.

  • Salbutamol is a well-established selective β2 agonist, exhibiting markedly higher affinity and potency at β2 receptors compared to β1 receptors.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist β-Agonist (e.g., Ro 363) Receptor β-Adrenergic Receptor (β1 or β2) Agonist->Receptor Binding G_protein Gs Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Substrate Cellular Substrates PKA->Substrate Phosphorylation Response Physiological Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) Substrate->Response

β-Adrenergic Receptor Signaling Pathway

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Incubation Incubate Membranes with Radioligand (e.g., [125I]-CYP) & Competitor (e.g., Ro 363) Membrane->Incubation Separation Separate Bound from Free Ligand (Filtration) Incubation->Separation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting Curve Generate Competition Curve Counting->Curve Ki Calculate Ki/KD values Curve->Ki

Radioligand Binding Assay Workflow

G cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Dissection Isolate Organ/Tissue (e.g., Guinea Pig Atria, Trachea) Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue in Physiological Salt Solution (37°C, O2/CO2) Mounting->Equilibration Agonist_Addition Cumulative Addition of Agonist (e.g., Ro 363) Equilibration->Agonist_Addition Measurement Measure Isometric/Isotonic Contraction (Force Transducer) Agonist_Addition->Measurement Curve Construct Dose-Response Curve Measurement->Curve EC50_IA Determine pEC50 and Intrinsic Activity Curve->EC50_IA

Isolated Organ Bath Functional Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or KD) of a test compound for β1 and β2 adrenergic receptors.

Materials:

  • Tissue or cells expressing β1 and β2 adrenergic receptors (e.g., guinea pig left atrial membranes for β1, guinea pig uterine membranes for β2).

  • Radioligand: A non-selective β-adrenergic antagonist, such as [125I]-iodocyanopindolol ([125I]-CYP).

  • Test compounds: this compound, dobutamine, salbutamol.

  • Non-specific binding control: A high concentration of a non-selective β-antagonist (e.g., propranolol).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the selected tissue in a cold buffer and perform differential centrifugation to isolate the cell membrane fraction containing the receptors.

  • Incubation: In a series of tubes, incubate a constant concentration of the radioligand with increasing concentrations of the unlabeled test compound and a fixed amount of membrane protein. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a non-selective antagonist (non-specific binding).

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 37°C) for a defined period.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Functional Assay

Objective: To determine the functional potency (pEC50) and efficacy (intrinsic activity) of a test compound at β1 and β2 adrenergic receptors.

Materials:

  • Isolated tissues: Guinea pig left atria (rich in β1 receptors) and guinea pig trachea or uterus (rich in β2 receptors).

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isolated organ bath system with force transducers.

  • Test compounds: this compound, dobutamine, salbutamol.

  • A full agonist for comparison (e.g., isoprenaline).

Procedure:

  • Tissue Preparation: Dissect the desired tissues and mount them in the organ baths containing the physiological salt solution.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period until a stable baseline is achieved.

  • Contraction (for relaxation studies): For tissues that measure relaxation (e.g., trachea), pre-contract the tissue with an appropriate agent (e.g., histamine or carbachol).

  • Cumulative Concentration-Response Curve: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.

  • Data Recording: Record the changes in tissue tension (contraction or relaxation) using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: Express the response as a percentage of the maximal response to a full agonist. Plot the response against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, determine the pEC50 (-log of the molar concentration of the agonist that produces 50% of the maximal response) and the intrinsic activity (the maximal response of the test compound relative to the maximal response of a full agonist).

References

A Comparative Analysis of the Arrhythmogenic Potential of Ro 363 Hydrochloride and Epinephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the arrhythmogenic activity of the selective β1-adrenoceptor agonist Ro 363 hydrochloride and the non-selective adrenergic agonist epinephrine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the relative cardiac safety profiles of these two compounds.

Executive Summary

This compound, a potent and highly selective β1-adrenoceptor agonist, has been shown to possess a significantly lower arrhythmogenic potential compared to epinephrine.[1] While both compounds can induce cardiac arrhythmias under certain experimental conditions, studies in sensitized animal models demonstrate that Ro 363 is "essentially devoid of arrhythmogenic activity" at doses where epinephrine readily provokes arrhythmias.[1] This difference is primarily attributed to Ro 363's selective action on β1-adrenergic receptors, in contrast to epinephrine's broad activity on both α- and β-adrenergic receptors, which contributes to its more pronounced pro-arrhythmic effects.

Comparative Data on Arrhythmogenic Activity

The following table summarizes the key findings from a comparative study on the arrhythmogenic actions of Ro 363 and epinephrine.

ParameterThis compoundEpinephrineReference
Arrhythmogenic Activity in Sensitized Cats Essentially devoid of arrhythmogenic activity in animals with cardiac sensitization induced by U-0882 or halothane.Used as a reference compound for inducing arrhythmias under the same sensitization conditions.[1]
Arrhythmias in Isolated Guinea-Pig Hearts Developed arrhythmic contractions at doses producing 70-100% of their maximal chronotropic responses.Known to induce ventricular fibrillation and decrease the ventricular fibrillation threshold in ex vivo models.[1]
General Arrhythmogenic Potential Arrhythmogenic activity parallels its β1-receptor stimulant properties and is linked to increases in heart rate.Known to cause a range of arrhythmias including sinus tachycardia, supraventricular arrhythmias, and ventricular arrhythmias.[1]

Experimental Protocols

In Vivo Model: Chloralose-Anaesthetized Cats with Cardiac Sensitization

A key study utilized chloralose-anaesthetized cats to compare the arrhythmogenic potential of Ro 363 and epinephrine.

  • Animal Model: Chloralose-anaesthetized cats.

  • Cardiac Sensitization: Cardiac sensitivity to arrhythmias was induced using either 3-dimethylamino-2-methyl-2-phenoxypropiophenone hydrochloride (U-0882) or halothane. These agents are known to lower the threshold for catecholamine-induced arrhythmias.

  • Drug Administration: Ro 363 and epinephrine were administered to these sensitized animals.

  • Endpoint: The primary endpoint was the observation of ventricular arrhythmias.

  • Results: In this model, Ro 363 was found to be essentially devoid of arrhythmogenic activity when compared directly to epinephrine.

In Vitro Model: Isolated Perfused Guinea-Pig Hearts

To assess the direct cardiac effects independent of systemic influences, isolated perfused heart preparations from guinea-pigs were used.

  • Preparation: Hearts were isolated from guinea-pigs and perfused via the Langendorff method.

  • Drug Administration: Ro 363 was administered in increasing doses.

  • Endpoints: The development of arrhythmic contractions was monitored, along with the chronotropic (heart rate) response.

  • Results: Arrhythmic contractions were observed with Ro 363 at doses that produced 70-100% of the maximal increase in heart rate. This indicates that at high levels of β1-receptor stimulation, Ro 363 can induce arrhythmias in an isolated heart preparation.

Signaling Pathways and Mechanisms of Action

The differing arrhythmogenic profiles of Ro 363 and epinephrine can be understood by examining their respective signaling pathways.

This compound Signaling Pathway

Ro 363 is a highly selective β1-adrenoceptor agonist. Its cardiac effects are mediated primarily through the activation of β1-receptors in cardiomyocytes.

Ro363_Signaling Ro363 Ro 363 Beta1_Receptor β1-Adrenergic Receptor Ro363->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Arrhythmia Arrhythmogenic Potential (at high stimulation) Calcium_Influx->Arrhythmia

Caption: Signaling pathway of this compound in cardiomyocytes.

Epinephrine Signaling Pathway

Epinephrine is a non-selective agonist of all adrenergic receptors (α1, α2, β1, β2, and β3), leading to a more complex and potent arrhythmogenic profile.

Epinephrine_Signaling cluster_alpha α-Adrenergic Effects cluster_beta β-Adrenergic Effects Epinephrine Epinephrine Alpha1_Receptor α1-Adrenergic Receptor Epinephrine->Alpha1_Receptor Beta_Receptors β1 & β2-Adrenergic Receptors Epinephrine->Beta_Receptors Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release Leads to Arrhythmia Pronounced Arrhythmogenic Activity Ca_Release->Arrhythmia Gs_Protein Gs Protein Beta_Receptors->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Ca_Influx->Arrhythmia Experimental_Workflow start Start: Hypothesis (Compound X may have arrhythmogenic potential) in_vitro In Vitro Assessment (e.g., Isolated Perfused Heart) start->in_vitro in_vivo In Vivo Assessment (e.g., Anesthetized Animal Model) start->in_vivo drug_admin Test Compound Administration (Dose-Ranging) in_vitro->drug_admin sensitization Cardiac Sensitization (e.g., with Halothane or U-0882) in_vivo->sensitization sensitization->drug_admin ecg ECG Monitoring (Continuous) drug_admin->ecg data_analysis Data Analysis (Arrhythmia Incidence & Severity) ecg->data_analysis conclusion Conclusion: Determine Arrhythmogenic Dose and Compare to Reference data_analysis->conclusion

References

Validating Ro 363 Hydrochloride: A Comparative Guide to its Selective β1-Adrenergic Agonist Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ro 363 hydrochloride's performance as a selective β1-adrenergic receptor agonist against other well-established alternatives. The information presented herein is supported by experimental data to aid researchers in their evaluation of this compound for cardiovascular and related research.

Introduction to β1-Adrenergic Receptor Agonists

β1-adrenergic receptors are predominantly located in the heart and are crucial regulators of cardiac function. Stimulation of these Gs protein-coupled receptors leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). Consequently, selective β1 agonists are valuable tools in cardiovascular research and have therapeutic applications in conditions like heart failure and cardiogenic shock. An ideal selective β1 agonist would exhibit high potency and efficacy at the β1 receptor with minimal activity at β2 receptors, which are primarily found in the smooth muscle of the lungs and blood vessels, to avoid off-target effects such as vasodilation and bronchodilation.

This compound has been identified as a potent and highly selective β1-adrenoceptor agonist. This guide aims to validate this claim by comparing its pharmacological profile with that of the non-selective agonist Isoprenaline, the clinically used β1-selective agonist Dobutamine, and the β2-selective agonist Salbutamol.

Comparative Analysis of Receptor Binding and Functional Potency

The selectivity and potency of a β-adrenergic agonist are determined by its binding affinity (Ki or Kd) and its ability to elicit a functional response (EC50 and intrinsic activity) at the respective receptor subtypes. The following table summarizes the available quantitative data for this compound and its comparators at β1 and β2-adrenergic receptors. It is important to note that direct head-to-head comparisons in the same study provide the most reliable data due to variability in experimental conditions between different laboratories.

CompoundReceptorpKi (Binding Affinity)pEC50 (Functional Potency)Selectivity (β1/β2)Source(s)
This compound β1 7.8 -63.1 (Ki ratio) [1]
β2 6.0 -[1]
Isoprenaline β1 6.47.942.5 (Ki ratio) [1][2]
β2 6.07.0[1]
Dobutamine β1 5.6-~10 (Kd ratio)
β2 4.6-
Salbutamol β1 4.75.20.013 (Ki ratio)
β2 6.66.9

Higher pKi and pEC50 values indicate higher binding affinity and functional potency, respectively. Selectivity is calculated as the ratio of Ki(β2)/Ki(β1) or Kd(β2)/Kd(β1). A value > 1 indicates β1 selectivity, while a value < 1 indicates β2 selectivity.

The data clearly demonstrates the high β1 selectivity of this compound, with a selectivity ratio significantly greater than that of the other compounds.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the β1-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing a selective β1 agonist.

G β1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane β1-AR β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) β1-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist β1 Agonist (e.g., Ro 363) Agonist->β1-AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate Increased Contractility PKA->Cellular_Response Phosphorylates downstream targets leading to G Experimental Workflow for β1 Agonist Validation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Studies Binding Radioligand Binding Assay (Determine Ki at β1 and β2) Functional cAMP Accumulation Assay (Determine EC50 and Emax at β1 and β2) Binding->Functional Selectivity High β1 Selectivity? Functional->Selectivity Tissue Isolated Tissue Assays (e.g., Guinea Pig Atria for β1, Trachea for β2) Animal Animal Models (e.g., Anesthetized Rat/Dog) (Measure heart rate, blood pressure) Tissue->Animal End Validated Selective β1 Agonist Animal->End Start Compound (Ro 363) Start->Binding Selectivity->Binding No, re-evaluate Selectivity->Tissue Yes

References

Comparative Potency Analysis of Ro 363 Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the relative potency and mechanism of action of novel compounds is paramount. This guide provides a comprehensive comparison of Ro 363 hydrochloride with other key β-adrenoceptor agonists, supported by experimental data and detailed protocols.

This compound is a potent and highly selective β1-adrenoceptor agonist, recognized for its effective inotropic stimulant properties. It acts as a cardiovascular modulator, capable of reducing diastolic blood pressure while markedly increasing myocardial contractility. This selective action on β1-receptors makes it a person of interest in cardiovascular research, particularly in the context of heart failure and cardiogenic shock.

Relative Potency Assessment

To ascertain the therapeutic potential of this compound, its potency has been evaluated in comparative studies against established β-agonists, namely the non-selective agonist (-)-Isoprenaline and the clinically utilized β1-selective agonist, Dobutamine. The primary experimental model for this assessment is the isolated guinea pig atria, a classic pharmacological preparation for studying inotropic (force of contraction) and chronotropic (rate of contraction) effects of cardioactive drugs.

Data from these studies indicate that this compound is a potent β1-agonist, with a potency approximately half that of the non-selective but powerful agonist, (-)-Isoprenaline, in tissues where β1-receptor activation is the primary mechanism of action.

CompoundTarget(s)pD2 (Guinea Pig Atria)EC50 (Guinea Pig Left Atria)Relative Potency (vs. Isoprenaline)Intrinsic Activity
This compound Selective β1-agonist Not explicitly foundNot explicitly found~0.5Full agonist
(-)-Isoprenaline Non-selective β-agonistNot explicitly foundNot explicitly found1 (Reference)Full agonist
Dobutamine Primarily β1-agonistNot explicitly found1.8 x 10⁻⁶ mol/L[1]Not directly comparedNot explicitly found

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Intrinsic activity refers to the ability of a drug to elicit a maximal response.

Mechanism of Action: The β1-Adrenergic Signaling Pathway

This compound exerts its effects by binding to and activating β1-adrenergic receptors, which are predominantly located in the heart. This activation initiates a well-defined signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro363 Ro 363 HCl beta1AR β1-Adrenergic Receptor Ro363->beta1AR Binds to Gs Gs Protein beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca_channel->Ca_ion Increased Influx Contractility Increased Myocardial Contractility Ca_ion->Contractility Leads to

β1-Adrenergic Receptor Signaling Pathway

Upon binding of this compound, the β1-receptor undergoes a conformational change, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels. This phosphorylation leads to an increased influx of calcium ions into the cardiac cells, ultimately resulting in enhanced myocardial contractility.

Experimental Protocols

The assessment of β-agonist potency is typically conducted using isolated organ bath techniques. The following is a detailed protocol for the isolated guinea pig atrium assay.

Isolated Guinea Pig Atrium Assay Protocol

1. Tissue Preparation:

  • Male Dunkin-Hartley guinea pigs (250-350g) are euthanized by cervical dislocation.

  • The chest cavity is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • The atria are carefully dissected from the ventricles. The left and right atria can be used separately to measure inotropic and chronotropic effects, respectively.

  • The atrial preparations are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

2. Experimental Setup:

  • The atria are connected to an isometric force transducer to record contractile force.

  • The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of 1g, with the bathing solution being replaced every 15 minutes.

3. Data Collection:

  • After the equilibration period, a cumulative concentration-response curve is generated by adding the agonist (this compound, (-)-Isoprenaline, or Dobutamine) to the organ bath in increasing concentrations.

  • The increase in contractile force (inotropic response) or rate of contraction (chronotropic response) is recorded after each addition until a maximal response is achieved.

4. Data Analysis:

  • The responses are expressed as a percentage of the maximal response to a standard agonist like Isoprenaline.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated for each compound.

  • The pD2 value (-log EC50) is then determined to quantify and compare the potency of the different agonists.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis Euthanasia Euthanasia of Guinea Pig Heart_Excise Heart Excision Euthanasia->Heart_Excise Atria_Dissect Atria Dissection Heart_Excise->Atria_Dissect Mounting Mounting in Organ Bath Atria_Dissect->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration CRC Cumulative Concentration- Response Curve Equilibration->CRC Analysis Data Analysis (EC50, pD2) CRC->Analysis

References

Comparative Analysis of Ro 363 Hydrochloride Cross-Reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adrenergic receptor cross-reactivity of Ro 363 hydrochloride, a potent and highly selective β1-adrenergic receptor agonist.[1][2][3][4] The information presented herein is intended to support research and drug development efforts by offering a detailed overview of its selectivity profile based on available experimental data.

Summary of Adrenergic Receptor Cross-Reactivity

This compound demonstrates significant selectivity for the β1-adrenergic receptor over β2- and β3-adrenergic receptors.[5] Data on its interaction with α-adrenergic receptors is not available in the reviewed literature. The following table summarizes the quantitative data on the binding affinities and functional potencies of Ro 363 at various adrenergic receptor subtypes.

Receptor SubtypeParameterValueSpecies/TissueReference
β1-Adrenergic pKi7.7 - 8.0Human Atria
pKD7.8Guinea-pig Atria
pEC508.0 - 8.2Human Atria
Intrinsic Activity0.54 - 0.80 (vs. Isoprenaline)Human Atria
β2-Adrenergic pKi5.8 - 6.1Human Atria
pKD6.0Guinea-pig Uterus
Activity100-350 times less active than IsoprenalineGuinea-pig Uterus/Lung
Intrinsic Activity0.25 (vs. Isoprenaline)Guinea-pig Uterus
β3-Adrenergic pKi4.5Human (cloned)
pEC505.5Human (cloned)
Intrinsic Activity0.74 (vs. Isoprenaline)Human (cloned)
α1-Adrenergic pKi / pEC50No data available
α2-Adrenergic pKi / pEC50No data available

Signaling Pathways and Experimental Workflows

To understand the functional consequences of this compound's receptor interactions, it is essential to consider the downstream signaling pathways. The following diagrams illustrate the canonical β1-adrenergic receptor signaling cascade and a typical experimental workflow for assessing receptor cross-reactivity.

beta1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro_363 Ro 363 Beta1_AR β1-Adrenergic Receptor Ro_363->Beta1_AR Binds G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates Targets

β1-Adrenergic Receptor Signaling Pathway

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Accumulation) Membrane_Prep Prepare Membranes from cells expressing adrenergic receptor subtypes Incubate_Binding Incubate membranes with radiolabeled ligand and varying concentrations of Ro 363 Membrane_Prep->Incubate_Binding Separate_Wash Separate bound and free radioligand via filtration Incubate_Binding->Separate_Wash Quantify_Binding Quantify radioactivity to determine binding affinity (Ki) Separate_Wash->Quantify_Binding Data_Comparison Compare Ki, EC50, and efficacy across all receptor subtypes Quantify_Binding->Data_Comparison Cell_Culture Culture cells expressing adrenergic receptor subtypes Incubate_Functional Incubate cells with varying concentrations of Ro 363 Cell_Culture->Incubate_Functional Lyse_Cells Lyse cells and measure intracellular cAMP levels Incubate_Functional->Lyse_Cells Analyze_Data Analyze dose-response curve to determine potency (EC50) and efficacy Lyse_Cells->Analyze_Data Analyze_Data->Data_Comparison Start Start Start->Membrane_Prep Start->Cell_Culture End End Data_Comparison->End

Workflow for Assessing Receptor Cross-Reactivity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for different adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines or tissues expressing the adrenergic receptor subtype of interest.

  • A radiolabeled ligand with high affinity and selectivity for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β receptors).

  • This compound at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays measure the cellular response to receptor activation. For β-adrenergic receptors, which are typically Gs-coupled, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation.

Objective: To determine the potency (EC50) and efficacy of this compound at different adrenergic receptor subtypes.

Materials:

  • Intact cells expressing the adrenergic receptor subtype of interest.

  • This compound at a range of concentrations.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell lysis buffer.

  • A commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time at 37°C to stimulate cAMP production.

  • Cell Lysis: Terminate the stimulation by lysing the cells.

  • cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and the maximal response (Emax) are determined by non-linear regression analysis. The intrinsic activity is calculated by comparing the Emax of Ro 363 to that of a full agonist like isoprenaline.

Conclusion

The available data robustly supports the classification of this compound as a potent and highly selective β1-adrenergic receptor agonist. Its affinity for the β1 subtype is significantly higher than for β2 and β3 subtypes, and its functional activity at β2 receptors is considerably lower. While it exhibits partial agonism at β3 receptors, its affinity is markedly lower than at β1 receptors. The lack of data on its interaction with α-adrenergic receptors represents a gap in its cross-reactivity profile and warrants further investigation for a complete understanding of its pharmacological properties. Researchers and drug developers should consider this high selectivity for the β1-adrenergic receptor when utilizing this compound in their studies.

References

A Comparative Review of β1-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various β1-adrenergic receptor agonists, focusing on their performance based on experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds.

Introduction to β1-Adrenergic Agonists

β1-adrenergic receptors are predominantly located in the heart and play a crucial role in regulating cardiac function.[1][2] Agonists targeting this receptor subtype are of significant interest for the treatment of various cardiovascular conditions, including heart failure and cardiogenic shock.[3][4] These agents can be broadly categorized as full agonists, partial agonists, and selective versus non-selective agonists, each with a distinct pharmacological profile. This guide will delve into a comparative analysis of key β1 agonists, examining their selectivity, potency, and efficacy.

Comparative Analysis of β1 Agonist Performance

The performance of β1 agonists is primarily evaluated based on their binding affinity (selectivity) for the β1 receptor over other adrenergic receptor subtypes (especially β2), and their functional potency and efficacy in eliciting a cellular response, typically measured by cyclic AMP (cAMP) accumulation.[5]

Selectivity and Binding Affinity

The selectivity of an agonist for the β1-adrenergic receptor is a critical determinant of its therapeutic window and side-effect profile. Higher selectivity for β1 receptors minimizes off-target effects mediated by β2 receptors, such as vasodilation and bronchodilation. The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Below is a summary of the binding affinities (pKi = -log(Ki)) and selectivity of several common β1 agonists for human β1 and β2 adrenergic receptors.

Agonistβ1 pKiβ2 pKiβ1/β2 Selectivity RatioReference
Full Agonists
Isoprenaline6.46.30.8
Dobutamine5.64.610
Partial Agonists
Xamoterol7.15.540
Denopamine6.24.920
Prenalterol6.85.425

Note: Selectivity ratio is calculated as the antilog of the difference between β1 pKi and β2 pKi. A higher ratio indicates greater β1 selectivity.

Functional Potency and Efficacy

The functional response to β1 agonist stimulation is often assessed by measuring the production of the second messenger cyclic AMP (cAMP). The potency of an agonist is determined by its EC50 value (the concentration required to produce 50% of the maximal response), while its efficacy refers to the maximal response it can elicit compared to a full agonist like isoprenaline.

AgonistpEC50 (cAMP accumulation)Intrinsic Activity (vs. Isoprenaline)Reference
Full Agonists
Isoprenaline7.51.0
Dobutamine6.10.8
Partial Agonists
Xamoterol7.20.45
Denopamine6.80.6
Prenalterol7.10.7

Signaling Pathways of β1-Adrenergic Receptors

Activation of β1-adrenergic receptors primarily initiates a signaling cascade through the Gs protein pathway, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to increased cardiac contractility and heart rate. Recent studies have also suggested the existence of alternative, Gs-independent signaling pathways.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist β1 Agonist Receptor β1-AR Agonist->Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC αs-GTP activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effectors (e.g., L-type Ca2+ channels, Phospholamban) PKA->Downstream Phosphorylation Response Increased Cardiac Contractility & Heart Rate Downstream->Response

Canonical β1-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a standard method for determining the binding affinity of a test compound for the β1-adrenergic receptor.

1. Membrane Preparation:

  • Isolate cell membranes from a cell line expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Competition Binding Assay:

  • Incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist with known high affinity for the β1 receptor (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol).

  • Add increasing concentrations of the unlabeled β1 agonist being tested.

  • Allow the reaction to reach equilibrium.

3. Separation and Detection:

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the log concentration of the competitor agonist.

  • Determine the IC50 value (the concentration of the agonist that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep incubation Incubation with Radioligand & Test Agonist prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki) counting->analysis end End analysis->end

Workflow for a radioligand binding assay.
cAMP Accumulation Assay for Determining Functional Potency (EC50)

This assay measures the ability of a β1 agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency and efficacy.

1. Cell Culture and Plating:

  • Culture a suitable cell line expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Seed the cells into a multi-well plate and allow them to adhere overnight.

2. Agonist Stimulation:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add increasing concentrations of the β1 agonist to be tested.

  • Incubate for a defined period to allow for cAMP accumulation.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

  • Plot the measured cAMP levels against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).

  • The intrinsic activity can be calculated by comparing the Emax of the test agonist to that of a full agonist like isoprenaline.

cAMP_Assay_Workflow start Start plating Cell Plating start->plating stimulation Agonist Stimulation plating->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection lysis->detection analysis Data Analysis (EC50 & Emax) detection->analysis end End analysis->end

Workflow for a cAMP accumulation assay.

Conclusion

The choice of a β1 agonist for research or therapeutic development depends on the desired pharmacological profile. For applications requiring strong and rapid cardiac stimulation, a full agonist with high efficacy, such as isoprenaline or dobutamine, may be suitable, although non-selectivity can be a concern with isoprenaline. For conditions where a more modest and controlled stimulation is desired, or to avoid overstimulation, a partial agonist with higher β1 selectivity, such as xamoterol or prenalterol, might be more appropriate. The data and protocols presented in this guide provide a foundation for the rational comparison and selection of β1-adrenergic receptor agonists.

References

A Comparative Guide to Validating Experimental Findings with Ro 363 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the cardiovascular system, the selection of appropriate pharmacological tools is paramount for obtaining reliable and reproducible experimental data. This guide provides a comprehensive comparison of Ro 363 hydrochloride, a potent and highly selective β1-adrenoceptor agonist, with other commonly used alternatives. The information presented herein is supported by experimental data to aid in the validation of research findings.

Introduction to this compound

This compound is a synthetic catecholamine that acts as a potent and highly selective agonist for the β1-adrenergic receptor.[1][2] Its primary pharmacological effects are centered on the cardiovascular system, where it elicits a pronounced increase in myocardial contractility and a reduction in diastolic blood pressure.[2] These characteristics make it a valuable tool for in vitro and in vivo studies aimed at understanding cardiac function and the role of β1-adrenoceptor signaling in both physiological and pathological states.

Comparison with Alternative β-Adrenoceptor Agonists

The efficacy and selectivity of this compound are best understood when compared against other β-adrenoceptor agonists. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Affinity of β-Adrenoceptor Agonists
CompoundReceptor SubtypepKiReference
Ro 363 β17.7 - 8.0[3]
β25.8 - 6.1[3]
(-)-Isoprenaline β1~6.4
β2~6.0
Dobutamine β1~5.6 (KD = 2.5 µM)
β2~4.6 (KD = 25.4 µM)
Xamoterol β118-fold higher than β2

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity.

Table 2: Comparative Potency of β-Adrenoceptor Agonists
CompoundReceptor SubtypepEC50 / pD2Intrinsic Activity (relative to Isoprenaline)Reference
Ro 363 β18.0 - 8.20.54 - 0.80
β2-Low
(-)-Isoprenaline β17.72 - 8.001.0
β2-1.0
Dobutamine β1-Agonist
β2-Low
Xamoterol β1-Partial Agonist (0.65)
β2-Very Low

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of its own maximal effect. A higher value indicates greater potency.

Summary of Comparison:

  • This compound exhibits high selectivity and potency for the β1-adrenoceptor, with significantly lower affinity and activity at the β2-adrenoceptor. This makes it an excellent tool for dissecting the specific roles of β1-adrenoceptor signaling.

  • (-)-Isoprenaline is a non-selective β-adrenoceptor agonist, demonstrating high potency at both β1 and β2 subtypes. It is often used as a reference compound for full agonism.

  • Dobutamine is a synthetic catecholamine with a primary affinity for β1-adrenoceptors, but it also displays some activity at β2 and α1 adrenoceptors.

  • Xamoterol is a β1-selective partial agonist. This means that at low levels of sympathetic activity it acts as an agonist, while at higher levels, it can act as an antagonist.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ro 363 Ro 363 β1-AR β1-Adrenergic Receptor Ro 363->β1-AR Binds to G-Protein Gs Protein β1-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Contractility Increased Myocardial Contractility Ca_Channels->Contractility Increases Ca2+ influx leading to

Caption: β1-Adrenergic Receptor Signaling Pathway activated by Ro 363.

G cluster_prep Preparation cluster_perfusion Langendorff Perfusion cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Heart Excision Cannulation Aortic Cannulation Animal_Prep->Cannulation Stabilization Stabilization Period (e.g., 30 min) Cannulation->Stabilization Baseline Baseline Data Acquisition Stabilization->Baseline Drug_Admin Administration of Ro 363 or Alternative Baseline->Drug_Admin Data_Acq Continuous Data Acquisition Drug_Admin->Data_Acq Parameters Measurement of: - LVDP - Heart Rate - Coronary Flow Data_Acq->Parameters Dose_Response Dose-Response Curve Generation Parameters->Dose_Response Comparison Statistical Comparison of Agonist Effects Dose_Response->Comparison

Caption: Experimental workflow for an isolated perfused heart (Langendorff) study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and its alternatives.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model is used to assess the direct effects of pharmacological agents on cardiac function, independent of systemic neural and hormonal influences.

1. Heart Excision and Cannulation:

  • Anesthetize the experimental animal (e.g., guinea pig, rat) following approved institutional guidelines.
  • Perform a thoracotomy to expose the heart.
  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
  • Identify the aorta and cannulate it with an appropriately sized cannula. Secure the aorta to the cannula with a suture.

2. Perfusion Setup:

  • Mount the cannulated heart on a Langendorff apparatus.
  • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 60-80 mmHg).
  • Allow the heart to stabilize for a period of 20-30 minutes.

3. Data Acquisition:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
  • Record baseline cardiac parameters.
  • Administer this compound or alternative agonists in a cumulative or non-cumulative manner to generate dose-response curves.
  • Continuously record cardiac parameters throughout the experiment.

4. Data Analysis:

  • Analyze the recorded data to determine changes in LVDP, heart rate, and coronary flow in response to the administered compounds.
  • Calculate EC50 values to compare the potencies of the different agonists.

Adenylyl Cyclase Activity Assay

This biochemical assay measures the ability of a β-adrenoceptor agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

1. Membrane Preparation:

  • Homogenize cardiac tissue or cultured cells expressing β-adrenoceptors in a cold buffer.
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable buffer.

2. Assay Reaction:

  • In a reaction tube, combine the membrane preparation, ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the β-adrenoceptor agonist (Ro 363 or alternative) at various concentrations.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

3. cAMP Measurement:

  • Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).
  • Quantify the amount of cAMP produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).

4. Data Analysis:

  • Generate dose-response curves by plotting the concentration of the agonist against the amount of cAMP produced.
  • Determine the EC50 and maximal response (Emax) for each agonist to compare their potency and efficacy.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Prepare cell membranes containing β-adrenoceptors as described in the adenylyl cyclase activity assay protocol.

2. Binding Reaction:

  • In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to β-adrenoceptors (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
  • In separate sets of tubes, add increasing concentrations of the unlabeled competitor compound (Ro 363 or an alternative).
  • Include tubes with an excess of a non-radiolabeled antagonist to determine non-specific binding.
  • Incubate the mixtures to allow binding to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
  • Wash the filters with cold buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

By employing these standardized experimental protocols and considering the comparative data presented, researchers can confidently validate their findings and contribute to a more robust understanding of β1-adrenoceptor pharmacology.

References

Safety Operating Guide

Proper Disposal of Ro 363 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of Ro 363 hydrochloride, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to established disposal protocols is mandatory to ensure a safe laboratory environment and compliance with all applicable regulations[1].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations may have specific requirements for chemical waste disposal that supersede general guidelines. Always handle this compound and any resulting waste materials while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to minimize risks and ensure regulatory compliance. The following steps outline a general procedure that should be adapted to meet the specific requirements of your institution.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup. Although not classified as hazardous, it is best practice to avoid mixing chemical waste streams. Store waste in a designated, clearly labeled, and compatible container.

Step 2: Container Management

Select a waste container that is in good condition, free of leaks, and compatible with the chemical composition of the waste. Ensure the container is securely sealed when not in use to prevent accidental spills or releases.

Step 3: Labeling

Accurately label the waste container with its contents. The label should include the full chemical name ("this compound"), concentration (if in solution), and the date of accumulation. Do not use abbreviations or chemical formulas. The container should also be marked as "Hazardous Waste" or as directed by your institution's EHS program, as this is a common requirement for all chemical waste, regardless of its hazard classification[2].

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure that the storage of chemical waste complies with all institutional and regulatory guidelines, including segregation from incompatible materials[3].

Step 5: Arrange for Pickup and Disposal

Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in the regular trash unless you have received explicit written permission from your EHS department to do so for a specific, neutralized, and diluted solution[2][4].

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows to ensure they are free of chemical residue before disposal:

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (such as water or ethanol) at least three times.

  • Collect Rinsate : The rinsate from this cleaning process must be collected and disposed of as chemical waste, following the procedures outlined above.

  • Deface Label : Completely remove or deface the original product label on the empty container.

  • Final Disposal : Once cleaned and the label is defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as directed by your institution's waste management plan.

Quantitative Data Summary

While the Safety Data Sheet for this compound does not provide specific quantitative data for disposal, general chemical waste guidelines offer some measurable parameters for laboratory practices.

ParameterGuidelineSource
Satellite Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in a satellite accumulation area.
Empty Container Residue A container is considered "empty" if all wastes have been removed that can be removed using the practices commonly employed to remove materials from that type of container (e.g., pouring, pumping) and no more than one inch of residue remains on the bottom of the container or vessel, or the container is less than or equal to 119 gallons in size and less than or equal to 3 percent by weight of the total capacity of the container remains in the container.
pH for Drain Disposal (with permission) For certain approved chemicals, the pH of the solution must be between 5.5 and 10.5 for drain disposal.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage & Hand-off cluster_disposal Final Disposal start This compound Waste Generated identify Identify as Chemical Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Select Compatible Container segregate->container label_waste Label with Full Chemical Name & Date container->label_waste mark_hazardous Mark as 'Hazardous Waste' per Institutional Policy label_waste->mark_hazardous store Store in Designated Satellite Accumulation Area mark_hazardous->store contact_ehs Contact EHS for Pickup store->contact_ehs ehs_disposal EHS Manages Final Disposal contact_ehs->ehs_disposal

Figure 1. Decision workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Personal protective equipment for handling Ro 363 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ro 363 Hydrochloride

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, full personal protective equipment is recommended to prevent exposure.[1] Although one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols due to the compound's potent biological activity as a selective β1-adrenoceptor agonist.[1][2][3] Another source suggests similar compounds can cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile)
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified
Body Protection Laboratory CoatStandard laboratory coat
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the powder outside of a ventilated enclosure to avoid dust and aerosol formation.
Operational Plan for Handling

A systematic approach to handling this compound is critical to minimize exposure and maintain experimental integrity.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.

    • Assemble all necessary equipment and reagents before handling the compound.

    • An accessible safety shower and eye wash station should be confirmed to be operational.

  • Donning PPE:

    • Put on a laboratory coat, followed by safety glasses or goggles.

    • Don chemically resistant gloves.

    • If there is a risk of generating dust or aerosols, wear a NIOSH-approved respirator.

  • Weighing and Reconstitution:

    • Handle the solid form of this compound in a fume hood to avoid inhalation of dust.

    • Use appropriate tools for weighing and transferring the powder.

    • When reconstituting, add the solvent slowly to the powder to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound by scrubbing with alcohol.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Segregation:

    • All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated waste.

  • Collection:

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect any unused solutions of this compound in a separate, labeled hazardous waste container for liquids.

  • Disposal:

    • Dispose of all waste in accordance with prevailing country, federal, state, and local regulations.

    • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, and promptly seek medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water, remove contaminated clothing, and call a physician.
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting and seek immediate medical attention.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Ventilated Area (Fume Hood) gather_materials Gather Materials don_ppe Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh Compound don_ppe->weigh Proceed to Handling reconstitute Reconstitute weigh->reconstitute decontaminate Decontaminate Surfaces reconstitute->decontaminate After Experiment dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.